Carboxy-PEG4-sulfonic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQWRGDWHOOSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carboxy-PEG4-sulfonic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEG Linkers in Bioconjugation
In the landscape of modern biotechnology and drug development, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—is a cornerstone technology. Polyethylene glycol (PEG) linkers are instrumental in this field, offering a versatile means to connect disparate molecular entities, thereby enhancing the stability, solubility, and overall functionality of the resulting conjugates. These linkers are widely employed in the development of antibody-drug conjugates (ADCs), PEGylated protein therapeutics, and targeted drug delivery systems. Carboxy-PEG4-sulfonic acid is a discrete PEG linker featuring a terminal carboxylic acid and a sulfonic acid moiety, designed to impart specific, advantageous properties to bioconjugates. This guide delves into the core mechanism of action of this compound in bioconjugation, providing detailed experimental protocols and insights for its effective application.
Core Mechanism of Action: Amide Bond Formation
The primary role of this compound in bioconjugation is to act as a hydrophilic spacer arm that connects a biomolecule to another molecule of interest (e.g., a drug, a fluorescent dye, or another protein). The conjugation is primarily achieved through the reaction of its terminal carboxylic acid group with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein). This reaction, however, is not spontaneous and requires activation of the carboxylic acid.
The most common and efficient method for activating the carboxyl group is through the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The mechanism can be dissected into two key stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.
-
Formation of a Stable NHS Ester and Subsequent Aminolysis: To mitigate the instability of the O-acylisourea intermediate, NHS is introduced. It reacts with the intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is then susceptible to nucleophilic attack by a primary amine from the biomolecule, resulting in the formation of a stable amide bond and the release of NHS.
The sulfonic acid group of this compound does not directly participate in the primary conjugation reaction. Its main function is to significantly increase the hydrophilicity and aqueous solubility of the linker and the resulting bioconjugate.[1] This enhanced water solubility can be crucial when working with hydrophobic drugs or biomolecules that are prone to aggregation.
Below is a diagram illustrating the activation and conjugation process:
Quantitative Data on PEGylation
Table 1: Typical Reaction Conditions and Efficiency for Carboxy-PEG Bioconjugation
| Parameter | Typical Value/Range | Notes |
| pH for Activation | 4.5 - 6.0 | EDC/NHS activation of the carboxyl group is most efficient in a slightly acidic environment.[2] |
| pH for Conjugation | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH.[2] |
| Molar Ratio (EDC:NHS:COOH) | 2:5:1 to 10:10:1 | The optimal ratio can vary depending on the specific biomolecule and reaction conditions. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 hours to overnight | At room temperature or 4°C. |
| Typical PEGylation Yield | 15% - 84% | Highly dependent on the substrate, reaction conditions, and purification method.[3][4] |
Table 2: General Impact of PEGylation on Protein Stability
| Parameter | Effect of PEGylation | Example |
| Serum Half-life | Increased | PEGylated interferon alfa-2a (Pegasys®) has a significantly longer half-life than the non-PEGylated form. |
| Proteolytic Degradation | Decreased | The PEG chain provides a steric shield, protecting the protein from proteases.[5] |
| Immunogenicity | Reduced | PEGylation can mask antigenic epitopes on the protein surface. |
| Aggregation | Reduced | The hydrophilic PEG chains can prevent protein-protein aggregation. |
| Thermal Stability | Generally Increased | The conformational stability of some proteins is enhanced by PEGylation. |
Experimental Protocols
The following are detailed methodologies for the bioconjugation of a protein with this compound using a two-step EDC/NHS protocol.
Materials
-
This compound
-
Protein to be conjugated (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions in Activation Buffer immediately before use.
-
Prepare the protein solution in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution.
-
Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Biomolecule:
-
Immediately after activation, remove the excess EDC and NHS and exchange the buffer to the Conjugation Buffer (pH 7.4) using a desalting column. This step is crucial to prevent unwanted cross-linking of the protein.
-
Add the activated and buffer-exchanged this compound solution to the target biomolecule (which should be in the Conjugation Buffer).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical bioconjugation experiment.
Application in Signaling Pathways: Targeting the MAPK/ERK Pathway
Bioconjugates created using linkers like this compound are often employed in targeted therapies, particularly in oncology. A prominent example is the delivery of inhibitors to cancer cells that exhibit dysregulated signaling pathways, such as the MAPK/ERK pathway.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. PEGylated nanoparticles can be used to encapsulate or be conjugated with inhibitors of key proteins in this pathway, such as MEK or ERK.[3][8] The PEG linker, in this context, serves multiple purposes:
-
Increased Circulation Time: The hydrophilic PEG shell reduces clearance by the reticuloendothelial system, allowing the nanoparticle to circulate longer and increasing the probability of reaching the tumor site.
-
Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation and nanoparticle size can lead to passive accumulation in tumor tissues, which have leaky vasculature.
-
Improved Solubility: The PEG linker enhances the solubility of the nanoparticle-drug conjugate.
The this compound linker can be used to attach targeting ligands (e.g., antibodies or peptides that bind to receptors overexpressed on cancer cells) to the surface of these drug-loaded nanoparticles, further enhancing their specificity.
Below is a simplified diagram of the MAPK/ERK signaling pathway and the point of intervention by a PEGylated inhibitor.
Conclusion
This compound is a valuable tool in the bioconjugationist's arsenal. Its defined length, terminal carboxylic acid for reliable conjugation via EDC/NHS chemistry, and the presence of a sulfonic acid group for enhanced hydrophilicity make it an excellent choice for a variety of applications, from basic research to the development of advanced therapeutics. A thorough understanding of its mechanism of action and the optimization of reaction protocols are key to harnessing its full potential in creating stable, effective, and highly soluble bioconjugates.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Carboxy-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxy-PEG4-sulfonic acid is a heterobifunctional polyethylene glycol (PEG) linker that is increasingly utilized in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its hydrophilic nature, conferred by the PEG chain and the terminal sulfonic acid group, significantly enhances the aqueous solubility of molecules to which it is attached.[4][5] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for their assessment.
Introduction
The strategic incorporation of linkers is a critical aspect of modern drug design and development. This compound has emerged as a valuable tool due to its dual functionality, allowing for the covalent attachment to biomolecules via its carboxylic acid group, while the sulfonic acid moiety enhances hydrophilicity and overall stability.[5] This linker is particularly prominent in the field of targeted protein degradation, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand in a PROTAC molecule.[1][3] Understanding the solubility and stability of this linker is paramount for the successful formulation and application of the resulting bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₂₂O₉S | [6][7] |
| Molecular Weight | 330.35 g/mol | [6][7] |
| Appearance | Viscous Liquid | [8] |
| Purity | >95% | [9] |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | [4][6] |
Solubility
This compound is characterized by its high hydrophilicity, rendering it soluble in aqueous solutions and polar organic solvents.
Qualitative Solubility
Qualitative assessments from various suppliers indicate that this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[4][6] The PEG chain and the sulfonic acid group contribute to its enhanced water solubility.[5]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL at various temperatures) for this compound in a range of solvents has not been published. This lack of data necessitates experimental determination for specific applications.
Experimental Protocol for Quantitative Solubility Determination
The following protocol, adapted from standard methods for solubility assessment, can be employed to determine the quantitative solubility of this compound.[10][11]
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound
-
Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., ELSD, RI)
-
Analytical balance
-
Vials
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the samples until equilibrium is reached (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solute.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
The solubility is reported as the mean concentration from at least three independent experiments.
Stability
The stability of this compound is a critical parameter for its storage and application in bioconjugation.
General Storage and Handling
For long-term storage, it is recommended to keep this compound at -20°C. For short-term use, storage at 2-8°C is acceptable.[4][6] The compound is generally stable for several weeks at ambient temperature, which facilitates shipping.[6]
pH Stability
While specific data for this compound is not available, studies on similar PEG-based linkers provide insights into their pH-dependent stability. Generally, ester linkages within PEG derivatives are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent.[12][13] Some ketal-containing PEG crosslinkers have been shown to be stable at pH > 7.5 but hydrolyze rapidly in acidic conditions (pH < 6.0).[14][15] The ether linkages in the PEG backbone are generally considered stable under a wide range of pH conditions.
Thermal Stability
Thermogravimetric analysis (TGA) of various polyethylene glycols shows that thermal decomposition typically begins at temperatures above 200°C.[16][17][18] The exact decomposition profile can be influenced by the molecular weight and terminal functional groups. For this compound, it is expected to be thermally stable under typical bioconjugation and storage conditions.
Enzymatic Stability
The ether bonds that form the backbone of the PEG chain are generally resistant to enzymatic cleavage by mammalian enzymes.[19] However, certain microorganisms have been shown to possess enzymes capable of degrading PEG.[19] For most in vitro and in vivo applications in drug development, the PEG backbone of this compound is considered stable.
Experimental Protocol: Stability-Indicating HPLC Method
To quantitatively assess the stability of this compound under various conditions (e.g., different pH, temperature), a stability-indicating HPLC method should be developed and validated. The following is a general protocol.[20][21][22][23][]
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products and to quantify its degradation over time.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
-
Incubators/water baths
-
Forced degradation reagents (e.g., acid, base, oxidizing agent)
Procedure:
-
Method Development: Develop an HPLC method (e.g., gradient elution with a mobile phase of acetonitrile and water with a suitable modifier like formic acid) that provides a sharp, well-resolved peak for this compound.
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.
-
Method Validation: Confirm that the developed HPLC method can separate the intact drug from all degradation products. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Stability Study:
-
Prepare solutions of this compound in buffers of different pH values.
-
Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.
-
Calculate the percentage of remaining intact this compound.
-
Application in PROTACs: A Conceptual Workflow
This compound serves as a flexible and hydrophilic linker in the design of PROTACs.[3][25][26] The primary role of the linker is to connect the two ligands and position them optimally for the formation of a stable ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[3][25]
PROTAC Assembly Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound.
Caption: Generalized workflow for PROTAC synthesis and action.
Conclusion
This compound is a valuable hydrophilic linker with broad applications in bioconjugation and drug development, most notably in the construction of PROTACs. While qualitative data confirms its solubility in aqueous and polar organic solvents, a lack of published quantitative solubility and stability data necessitates experimental determination for specific applications. The provided experimental protocols offer a framework for researchers to systematically evaluate these critical parameters. A thorough understanding of the solubility and stability of this compound will undoubtedly contribute to the development of more robust and effective bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. medkoo.com [medkoo.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound CAS#: 1817735-25-3 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 25. The Essential Role of Linkers in PROTACs [axispharm.com]
- 26. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Carboxy-PEG4-sulfonic acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carboxy-PEG4-sulfonic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification. This document details its physicochemical properties, outlines its primary applications, and provides a detailed experimental protocol for its use in conjugating to amine-containing molecules.
Core Properties of this compound
This compound is a versatile chemical tool featuring a carboxylic acid group at one end of a polyethylene glycol (PEG) chain and a sulfonic acid group at the other. The PEG4 linker imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the conjugated molecule.[1][2]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1817735-25-3 | [3] |
| Molecular Weight | 330.35 g/mol | [3] |
| Molecular Formula | C₁₁H₂₂O₉S | [3][4] |
| Purity | Typically ≥95% | [4] |
Applications in Research and Development
The dual functionality of this compound makes it a valuable reagent in several advanced applications:
-
Bioconjugation: The terminal carboxylic acid can be activated to covalently bond with primary amines on biomolecules such as proteins, peptides, and antibodies.[5] This is instrumental in creating antibody-drug conjugates (ADCs) and other targeted therapies.
-
Surface Modification: This linker is used to modify the surfaces of nanoparticles and other materials to enhance their biocompatibility and hydrophilicity.[5] For instance, it can be used to functionalize gold nanoparticles.
-
PROTACs: this compound serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][6][7][8][9] PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery to degrade target proteins.[6][7] The PEG linker helps to optimize the solubility and cell permeability of the PROTAC molecule.[8]
The logical workflow for the primary application of this compound in bioconjugation is depicted in the diagram below.
Caption: Logical workflow for the bioconjugation of this compound.
Experimental Protocol: Conjugation to an Amine-Containing Protein
This section provides a detailed methodology for the covalent attachment of this compound to a protein with available primary amine residues (e.g., lysine) using a two-step 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction.[10][11][12][13][14]
Materials
-
This compound
-
Amine-containing protein (e.g., BSA, antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting columns
Procedure
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Activation Buffer.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution.
-
Add a 1.2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms a more stable amine-reactive NHS ester.[11][12]
-
-
Conjugation to the Protein:
-
Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration.
-
Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
The experimental workflow is illustrated in the following diagram.
Caption: Experimental workflow for protein conjugation using this compound.
Signaling Pathways
It is important to note that this compound is a synthetic linker and is not known to be involved in any biological signaling pathways. Its function is to covalently link molecules and modify their physicochemical properties, rather than to interact with or modulate cellular signaling cascades.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and dual-reactive ends enable a wide range of applications in bioconjugation and surface modification. The provided experimental protocol offers a robust starting point for the successful implementation of this linker in various research applications.
References
- 1. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]
- 2. This compound | 1817735-25-3 [amp.chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEG4-sulfonic acid | CAS#:173459-90-0 | Chemsrc [chemsrc.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Hydrophilic Nature of Carboxy-PEG4-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the hydrophilicity of Carboxy-PEG4-sulfonic acid, a bifunctional linker increasingly pivotal in advanced biomedical applications. By examining its chemical structure and physicochemical properties, this document provides a comprehensive understanding of its utility in enhancing the aqueous solubility and biocompatibility of conjugated molecules. This guide is intended to serve as a vital resource for researchers and professionals in the fields of drug discovery, bioconjugation, and materials science.
Core Concepts: Understanding Hydrophilicity
Hydrophilicity, the intrinsic affinity of a molecule to interact with and dissolve in water, is a critical determinant of its behavior in biological systems. This property is governed by a molecule's ability to form favorable interactions, primarily hydrogen bonds, with water molecules. This compound is meticulously engineered to exhibit pronounced hydrophilicity through the strategic incorporation of multiple polar functional groups.
Molecular Architecture and Physicochemical Properties
The exceptional water-loving nature of this compound stems directly from its unique molecular structure. It comprises a short polyethylene glycol (PEG) chain, specifically a tetra-ethylene glycol unit (PEG4), flanked by a carboxylic acid (-COOH) group at one terminus and a sulfonic acid (-SO₃H) group at the other.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₉S | ChemScene[1] |
| Molecular Weight | 330.35 g/mol | ChemScene[1] |
| Calculated LogP | -0.5847 | ChemScene[1] |
| Solubility | Water Soluble | BroadPharm[2] |
The calculated LogP (partition coefficient) is a key quantitative measure of a compound's hydrophilicity. A negative LogP value, such as the -0.5847 for this compound, indicates a strong preference for the aqueous phase over a lipid phase, thereby confirming its hydrophilic character[1].
The hydrophilicity is imparted by:
-
Polyethylene Glycol (PEG) Backbone: The repeating ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water molecules. This flexible and hydrophilic chain contributes significantly to the overall water solubility.
-
Carboxylic Acid Group: The -COOH group is polar and can be deprotonated to form a negatively charged carboxylate ion (-COO⁻), which readily interacts with the partial positive charges of hydrogen atoms in water molecules.
-
Sulfonic Acid Group: The -SO₃H group is a strong acid and exists predominantly in its deprotonated sulfonate form (-SO₃⁻) in physiological conditions. This anionic group has a high affinity for water, further enhancing the molecule's hydrophilicity.
Applications in Bioconjugation and Drug Delivery
The bifunctional nature and pronounced hydrophilicity of this compound make it an invaluable tool in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs)[3][4]. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins[5].
The hydrophilic PEG linker plays a crucial role in PROTAC design by:
-
Improving Solubility: Many small molecule ligands used in PROTACs are hydrophobic. The incorporation of a hydrophilic linker like this compound significantly enhances the overall water solubility of the PROTAC molecule, which is essential for its administration and bioavailability[5][6].
-
Optimizing Pharmacokinetics: The hydrophilic nature of the linker can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, often leading to improved in vivo performance[7][8].
-
Facilitating Ternary Complex Formation: The linker connects the two ligands of the PROTAC and its length and flexibility are critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, which is a prerequisite for protein degradation[8][9].
Below is a diagram illustrating the general workflow for the synthesis of a PROTAC molecule utilizing a hydrophilic linker like this compound.
Experimental Protocols
While specific experimental data for the hydrophilicity of this compound is not extensively published, its properties can be characterized using standard laboratory techniques. Below are detailed methodologies for key experiments relevant to assessing its hydrophilicity.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
This protocol outlines the traditional method for experimentally determining the LogP of a compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Ultrapure water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents in a separatory funnel, allowing the layers to separate, and collecting each phase.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the n-octanol-saturated water to a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous solution of the compound with an equal volume of the water-saturated n-octanol.
-
Equilibration: Stopper the funnel and shake vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. Alternatively, transfer the mixture to a centrifuge tube and centrifuge to expedite phase separation.
-
Concentration Measurement: Carefully collect an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm base 10 of P.
Surface Modification and Water Contact Angle Measurement
This protocol describes how to modify a surface with this compound and subsequently measure the water contact angle to assess the change in surface hydrophilicity.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Coupling agents (e.g., (3-Aminopropyl)triethoxysilane (APTES) for glass/silicon)
-
Activating agents for the carboxylic acid (e.g., EDC and NHS)
-
Anhydrous toluene
-
Ethanol
-
Ultrapure water
-
Contact angle goniometer
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly (e.g., with piranha solution for glass/silicon, followed by extensive rinsing with ultrapure water and drying).
-
Surface Amination (for glass/silicon): Immerse the cleaned substrate in a solution of APTES in anhydrous toluene to introduce primary amine groups on the surface. Rinse with toluene and ethanol, then cure in an oven.
-
Activation of this compound: In a suitable buffer (e.g., MES buffer, pH 4.5-6.0), dissolve this compound and add an excess of EDC and NHS to activate the carboxylic acid group.
-
Surface Coupling: Immerse the aminated substrate in the activated linker solution and allow the reaction to proceed for several hours to form a stable amide bond between the surface amine groups and the linker's carboxylic acid.
-
Rinsing and Drying: Thoroughly rinse the modified substrate with ultrapure water to remove any unreacted linker and byproducts. Dry the surface with a stream of inert gas (e.g., nitrogen).
-
Water Contact Angle Measurement: Place the modified substrate on the stage of a contact angle goniometer. Dispense a small droplet of ultrapure water onto the surface. Capture an image of the droplet and use the instrument's software to measure the angle formed at the interface of the water droplet, the surface, and the surrounding air. A lower contact angle compared to the unmodified surface indicates increased hydrophilicity.
The following diagram illustrates the logical relationship in the surface modification process for contact angle measurement.
Conclusion
This compound is a potent hydrophilic linker whose utility is firmly rooted in its chemical structure. The combination of a PEG backbone with terminal carboxylic and sulfonic acid groups confers excellent water solubility and biocompatibility. As demonstrated by its calculated LogP value and its application in advanced therapeutic modalities like PROTACs, this molecule serves as a critical enabler for the development of next-generation pharmaceuticals and functionalized materials. The experimental protocols provided herein offer a framework for the quantitative assessment of its hydrophilic properties, empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1817735-25-3 [amp.chemicalbook.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Critical Role of the Sulfonic Acid Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers, or PEGylation, has become a cornerstone in the development of advanced therapeutics, particularly in enhancing the pharmacokinetic profiles of biologic drugs and nanoparticles. A key innovation in this field is the introduction of the sulfonic acid group (-SO₃H) into the PEG linker structure. This modification imparts a unique set of physicochemical properties that significantly influence the linker's performance in drug delivery systems. This technical guide provides a comprehensive overview of the role of the sulfonic acid group in PEG linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and mechanisms.
Enhancing Physicochemical Properties: The Core Contribution of the Sulfonic Acid Group
The primary role of the sulfonic acid group is to augment the inherent properties of the PEG linker, primarily through increased hydrophilicity and the introduction of a negative charge.[][2]
-
Increased Hydrophilicity and Water Solubility: The sulfonic acid group is highly polar and readily ionizes in aqueous environments, leading to a significant increase in the water solubility of the PEG linker and the conjugated therapeutic.[][2][3][4] This is particularly advantageous for hydrophobic drugs, facilitating their formulation and administration.[] The enhanced hydrophilicity also contributes to a greater water absorption capacity, which can be beneficial for drug release from hydrogel-based delivery systems.[]
-
Ionic Characteristics and Surface Charge: The deprotonation of the sulfonic acid group to the sulfonate anion (-SO₃⁻) at physiological pH imparts a negative charge to the PEG linker.[5] This negative charge can influence interactions with biological components, such as cell membranes and proteins. This property is also leveraged in surface modification applications to enhance the hydrophilicity of materials like metal oxides and nanoparticles, improving their dispersion and stability in aqueous solutions.[2]
-
Improved Biocompatibility and Reduced Fouling: The combination of high hydrophilicity and a negative charge has been shown to enhance the biocompatibility of materials.[6] Surfaces modified with sulfonated PEG exhibit reduced protein adsorption and cell adhesion, a critical factor in minimizing non-specific interactions and improving the in vivo performance of drug carriers.[5][6] This "stealth" property helps to reduce opsonization, the process by which particles are marked for clearance by the immune system.[7]
Impact on Pharmacokinetics and Drug Delivery
The physicochemical modifications endowed by the sulfonic acid group translate into tangible benefits for drug delivery and pharmacokinetics.
-
Prolonged Circulation Half-Life: PEGylation, in general, is known to increase the hydrodynamic radius of drugs, reducing their renal clearance and extending their circulation time.[8][9][10] The enhanced hydrophilicity and negative charge from the sulfonic acid group can further contribute to this effect by minimizing non-specific uptake by the reticuloendothelial system (RES), leading to even longer circulation times.[][3][4]
-
Enhanced Stability: The covalent attachment of sulfonated PEG linkers can protect therapeutic molecules, such as proteins and peptides, from enzymatic degradation, thereby enhancing their stability in biological fluids.[][10]
-
Controlled Drug Release: In drug delivery systems, the properties of the sulfonated PEG linker can be harnessed to control the release of the encapsulated drug.[] The high water content within hydrogels composed of sulfonated PEG can facilitate efficient drug diffusion and release.[]
-
Targeted Delivery: The surface properties imparted by sulfonated PEG linkers can be utilized to enable targeted drug delivery to specific tissues or cells.[] While the sulfonic acid group itself does not act as a targeting ligand, its influence on the overall charge and hydrophilicity of the drug carrier can affect its biodistribution.
Quantitative Data Summary
The following table summarizes the key properties influenced by the incorporation of a sulfonic acid group in PEG linkers.
| Property | Effect of Sulfonic Acid Group | Rationale | Reference |
| Water Solubility | Increased | Introduction of a highly polar and ionizable group. | [][2][3][4] |
| Hydrophilicity | Increased | The sulfonic acid group is strongly hydrophilic. | [][2][11][12] |
| Surface Charge | Negative at physiological pH | Deprotonation to the sulfonate anion (-SO₃⁻). | [5] |
| Protein Adsorption | Decreased | Enhanced hydrophilicity and electrostatic repulsion. | [5][6] |
| Cell Adhesion | Decreased | Creation of a cell-repellent surface. | [6][11] |
| Biocompatibility | Improved | Reduced non-specific interactions with biological components. | [][6] |
| Circulation Half-Life | Potentially Increased | Reduced renal clearance and RES uptake. | [][3][4] |
Experimental Protocols
General Synthesis of a Sulfonated PEG Linker
This protocol describes a general method for the synthesis of a hydroxyl-terminated polyethylene glycol p-toluenesulfonate, a common type of sulfonated PEG.[13]
Materials:
-
Polyethylene glycol (PEG)
-
Toluene
-
Pyridine
-
p-Toluenesulfonyl chloride
-
3% Sodium hydrogen carbonate solution
-
Dichloromethane
-
Ether
Procedure:
-
Dissolve PEG (e.g., 0.06 mol) in toluene (e.g., 50 mL) with stirring until completely molten.
-
Add pyridine (e.g., 0.1 mol) and react at room temperature for 2 hours until the solution is clear.
-
Slowly add p-toluenesulfonyl chloride (e.g., 0.07 mol).
-
Increase the temperature to 40°C and maintain for 18 hours.
-
Terminate the reaction and wash the organic phase three times with a 3% sodium hydrogen carbonate solution.
-
Dry the toluene phase and filter.
-
Remove the toluene by evaporation.
-
Dissolve the resulting product in a small volume of dichloromethane (e.g., 10 mL).
-
Precipitate the product by adding it to a larger volume of ether (e.g., 100 mL).
-
Repeat the dissolution and precipitation step three times to purify the product.
-
The final product is a white, glutinous solid of hydroxyl-terminated polyethylene glycol p-toluenesulfonate.
Characterization of Sulfonated PEG Linkers
The successful synthesis and purity of sulfonated PEG linkers can be confirmed using a variety of analytical techniques.
| Technique | Purpose | Expected Observations | Reference |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the presence of the sulfonate group. | Characteristic absorption bands for S=O stretching. | [11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity. | Appearance of new peaks corresponding to the protons near the sulfonate group. | [11] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity. | A single, narrow peak indicating a well-defined polymer. | [11] |
| Contact Angle Measurement | To assess the hydrophilicity of surfaces modified with the linker. | A lower contact angle compared to the unmodified surface, indicating increased hydrophilicity. | [5][11] |
| Zeta Potential Measurement | To determine the surface charge. | A negative zeta potential value at physiological pH. | [5] |
Visualizing Workflows and Relationships
Synthesis Workflow of a Sulfonated PEG Linker
Caption: A generalized workflow for the synthesis and purification of a sulfonated PEG linker.
Logical Relationship of the Sulfonic Acid Group to its Effects
Caption: The causal chain from the sulfonic acid group to its beneficial effects in drug delivery.
Influence on Cellular Interaction and Uptake
While the sulfonic acid group does not typically interact with a specific signaling pathway, its physicochemical properties play a crucial role in modulating the interaction of the drug carrier with cells.
Caption: Mechanism by which sulfonated PEG linkers reduce non-specific cellular uptake.
Conclusion
The incorporation of the sulfonic acid group into PEG linkers represents a significant advancement in the design of drug delivery systems. By enhancing hydrophilicity, introducing a negative charge, and improving biocompatibility, these modified linkers contribute to longer circulation times, increased stability, and reduced non-specific interactions of therapeutic agents. This in-depth guide has provided a technical overview of the core principles, quantitative effects, and experimental considerations for researchers and professionals in the field of drug development. The continued exploration and application of sulfonated PEG linkers hold great promise for the creation of safer and more effective therapies.
References
- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 5. Cross-linked Polystyrene Sulfonic Acid and Polyethylene Glycol as a Low-fouling Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Polymerization of Methacryloyl-PEG-Sulfonic Acid as a Functional Macromer for Biocompatible Polymeric Surfaces -Macromolecular Research | Korea Science [koreascience.kr]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. A cell-repellent sulfonated PEG comb-like polymer for highly resolved cell micropatterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN103554482A - Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate - Google Patents [patents.google.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional Poly(ethylene glycol) (PEG) linkers, indispensable tools in modern bioconjugation, drug delivery, and proteomics. We will delve into their core properties, diverse applications, and the experimental protocols essential for their successful implementation.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two different reactive functional groups at their termini.[1] This unique structural feature allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic drug.[1] The PEG component of the linker imparts several advantageous properties to the resulting bioconjugate, including enhanced solubility, increased stability, and reduced immunogenicity.[1]
The versatility of heterobifunctional PEG linkers stems from the wide array of available terminal functional groups, each with specific reactivity towards different chemical moieties on biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues in proteins), maleimides for targeting sulfhydryl groups (e.g., cysteine residues), and bioorthogonal groups like azides and dibenzocyclooctyne (DBCO) for copper-free click chemistry.[2][3]
These linkers are pivotal in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, a heterobifunctional PEG linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[1] In PROTACs, the linker brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[4]
Core Properties and Quantitative Data
The selection of a heterobifunctional PEG linker is dictated by the specific requirements of the application, including the desired spacer length, solubility, and the reactivity of the terminal groups. The following tables summarize the quantitative data for a selection of commonly used heterobifunctional PEG linkers.
Table 1: NHS-PEG-Maleimide Linkers [5][6][7][8]
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) | Spacer Arm Length (Å) |
| NHS-PEG2-Maleimide | 425.39 | 2 | - |
| NHS-PEG4-Maleimide | 442.4 | 4 | - |
| NHS-PEG5-Maleimide | 486.5 | 5 | - |
| NHS-PEG6-Maleimide | 601.60 | 6 | 32.5 |
| NHS-PEG8-Maleimide | 689.71 | 8 | 39.2 |
| NHS-PEG12-Maleimide | 865.92 | 12 | 53.4 |
| NHS-PEG24-Maleimide | 1394.55 | 24 | 95.2 |
| Maleimide PEG NHS, MW 5000 | ~5,000 | ~113 | - |
Table 2: DBCO-PEG-NHS Ester Linkers [9][10][11][12][13]
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) |
| DBCO-PEG4-NHS Ester | 649.68 | 4 |
| DBCO-PEG-NHS Ester, MW 2000 | ~2,000 | ~45 |
Table 3: Azide-PEG-NHS Ester Linkers [14][15][16][17][18]
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) |
| N-(NHS ester-PEG2)-N-bis(PEG3-azide) | 704.74 | 2 + 3 (branched) |
| Azide-PEG-NHS Ester, MW 2000 | ~2,000 | ~45 |
| Azide-PEG-NHS Ester, MW 5000 | ~5,000 | ~113 |
| 4-Arm PEG-Azide(3)/NHS(1), MW 2000 | ~2,000 | - |
Key Applications and Signaling Pathways
Heterobifunctional PEG linkers are instrumental in constructing complex biomolecular architectures for therapeutic and research purposes.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent specifically to cancer cells. A heterobifunctional PEG linker is used to attach the drug to the antibody. The choice of linker can significantly impact the stability, solubility, and efficacy of the ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][19]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.
Protocol 1: Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or a peptide) using an NHS-PEG-Maleimide linker.[2]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide linker
-
Thiol-containing molecule
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column
Procedure:
Step 1: Reaction of Antibody with NHS-PEG-Maleimide
-
Equilibrate the vial of NHS-PEGn-Maleimide to room temperature before opening.
-
Prepare a stock solution of the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF.
-
Adjust the pH of the antibody solution to 7.2-7.5.
-
Add the linker solution to the antibody solution at a 10- to 50-fold molar excess.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.[2]
-
Remove excess, non-reacted linker using a desalting column equilibrated with the Conjugation Buffer.
Step 2: Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Molecule
-
Dissolve the thiol-containing molecule in the Conjugation Buffer.
-
Add the thiol-containing molecule to the maleimide-activated antibody solution. The molar ratio should be consistent with the desired final conjugate.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.[2]
-
The final conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted thiol-containing molecules.
Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker
This protocol describes the conjugation of a protein to an azide-containing molecule using a DBCO-PEG-NHS ester linker.[3][20]
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEGn-NHS Ester
-
Azide-containing molecule
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
Step 1: Conjugation of DBCO-linker to the Protein
-
Prepare a stock solution of DBCO-PEGn-NHS Ester in anhydrous DMF or DMSO.
-
Add the DBCO-linker solution to the protein solution. A 1.5 to 3-fold molar excess of the linker is recommended.[20]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess DBCO-linker using a desalting column.
Step 2: Copper-Free Click Reaction
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the DBCO-conjugated protein solution. A 1.5 to 3-fold molar excess of the azide is recommended.[20]
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[20]
-
The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess azide-containing molecules.
Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) of an ADC. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[1][21][22][23][24]
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column
-
HPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute as separate peaks, with higher DAR species having longer retention times due to their increased hydrophobicity.
-
The average DAR can be calculated from the relative peak areas of the different DAR species.
Protocol 4: Peptide Mapping of PEGylated Proteins
Peptide mapping is used to identify the sites of PEGylation on a protein.[25][26][27][28]
Materials:
-
PEGylated protein sample
-
Denaturing agent (e.g., urea)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein in a buffer containing urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Exchange the buffer to one suitable for the chosen protease.
-
Add the protease (e.g., trypsin) and incubate to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase HPLC.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Compare the peptide map of the PEGylated protein with that of the unmodified protein.
-
Peptides containing a PEGylation site will have a mass shift corresponding to the mass of the PEG linker and will elute at a different retention time.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of PEGylation.
-
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have revolutionized the fields of drug delivery and bioconjugation. Their unique ability to connect two different molecules with high specificity, coupled with the beneficial properties of the PEG spacer, has enabled the development of a new generation of targeted therapeutics and advanced research reagents. A thorough understanding of their properties, combined with the application of robust experimental protocols, is crucial for harnessing their full potential in scientific research and drug development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 8. polysciences.com [polysciences.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. precisepeg.com [precisepeg.com]
- 11. DBCO-NHCO-PEG4-NHS ester [myskinrecipes.com]
- 12. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 13. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]
- 14. Azido-PEG-NHS ester, MW 5,000 | BroadPharm [broadpharm.com]
- 15. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 16. Azide PEG Succinimidyl Carboxymethyl Ester [jenkemusa.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. precisepeg.com [precisepeg.com]
- 19. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 28. lcms.cz [lcms.cz]
Technical Guide: Safety and Handling of Carboxy-PEG4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Carboxy-PEG4-sulfonic acid (CAS No. 1817735-25-3). While specific toxicological and physicochemical data for this compound are limited, this document synthesizes available information and establishes best-practice protocols based on the known properties of polyethylene glycol (PEG) and sulfonic acid derivatives.
Chemical Identification and Properties
This compound is a bifunctional linker molecule utilized in bioconjugation and drug delivery research. Its structure incorporates a carboxylic acid group and a sulfonic acid group, connected by a polyethylene glycol (PEG4) spacer. This composition imparts hydrophilicity, making it a valuable tool for modifying molecules to improve their solubility and pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₉S | AxisPharm SDS |
| Molecular Weight | 330.35 g/mol | AxisPharm SDS |
| Appearance | Not specified; likely a solid or viscous liquid | General Chemical Knowledge |
| Solubility | Soluble in water and DMSO | BroadPharm, MedKoo Biosciences[1][2] |
| pKa | Not specified; expected to have acidic properties due to the carboxylic and sulfonic acid groups | General Chemical Knowledge |
| Hygroscopicity | Expected to be hygroscopic due to the PEG and acid moieties | General Chemical Knowledge |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from AxisPharm, this compound is not classified as a hazardous substance. However, due to the presence of acidic functional groups and its potential hygroscopic nature, appropriate safety precautions should always be observed.
Table 2: Hazard Identification and Recommended Precautions
| Hazard | Description | Recommended Precautions |
| Eye Contact | May cause irritation. | Wear safety glasses or goggles. |
| Skin Contact | May cause irritation upon prolonged contact. | Wear nitrile or other suitable chemical-resistant gloves. |
| Inhalation | Unlikely to be a significant hazard at room temperature, but dust or aerosols may cause respiratory irritation. | Handle in a well-ventilated area. For operations that may generate dust or aerosols, use a fume hood. |
| Ingestion | The toxicological properties have not been fully investigated. Ingestion should be avoided. | Do not eat, drink, or smoke in laboratory areas. |
| Hygroscopic Nature | May absorb moisture from the air, which could affect its stability and handling characteristics. | Store in a tightly sealed container in a dry, cool place. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of personal protective equipment. The following table provides general guidance.
Table 3: Recommended Personal Protective Equipment
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary for large-scale operations or when generating aerosols. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Table 4: Handling and Storage Guidelines
| Aspect | Guideline |
| Handling | - Handle in a well-ventilated area, preferably in a fume hood. - Avoid contact with skin and eyes. - Avoid inhalation of dust or aerosols. - Keep away from incompatible materials such as strong oxidizing agents. |
| Storage | - Store in a tightly sealed container to prevent moisture absorption. - Recommended storage temperatures vary by supplier, with ranges from 2-8°C to -20°C for long-term storage.[1][2] - Store in a dry, cool, and well-ventilated place. |
First Aid Measures
In the event of exposure, follow these first aid procedures.
Table 5: First Aid Procedures
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures
In the case of a spill, follow these procedures to minimize exposure and environmental contamination.
Table 6: Spill Response Procedures
| Spill Size | Procedure |
| Small Spill | - Wear appropriate PPE. - Absorb with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth. - Place in a suitable, labeled container for disposal. - Clean the spill area with soap and water. |
| Large Spill | - Evacuate the area. - Ventilate the area and prevent entry. - Contain the spill with a dike of inert material. - Follow the procedure for a small spill for cleanup. - If necessary, contact emergency services. |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Dispensing:
-
If the compound is a solid, use a spatula or scoop to transfer the desired amount in a fume hood to minimize dust inhalation.
-
If it is a viscous liquid, use a positive displacement pipette or a syringe.
-
-
Weighing: Weigh the compound in a tared, sealed container to prevent moisture absorption.
-
Dissolution: Add the compound to the solvent slowly while stirring. Due to its acidic nature, consider the potential for an exothermic reaction, especially with basic solvents.
-
Post-Handling: Tightly seal the container immediately after use. Clean all equipment thoroughly.
Spill Cleanup Protocol
-
Assess the Situation: Determine the size and nature of the spill. If it is a large spill or involves other hazardous materials, evacuate the area and call for emergency assistance.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material.
-
Neutralize (Optional but Recommended for Acidic Spills): Cautiously sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the outside and working inwards. Test the pH of the spilled material to ensure it is neutralized (pH 6-8).
-
Absorb the Spill: Cover the spill with an inert absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the waste according to institutional and local regulations.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Toxicological Information
There is a lack of specific toxicological data for this compound. However, the components of the molecule, polyethylene glycol and sulfonic acids, have been studied more broadly.
-
Polyethylene Glycols (PEGs): Generally considered to be of low toxicity and are widely used in pharmaceutical and cosmetic applications. High molecular weight PEGs are poorly absorbed by the body.
-
Sulfonic Acids: Can be irritating to skin and eyes. The acidity of these compounds is the primary health concern.
Given the structure of this compound, it should be handled with the care afforded to acidic and potentially irritating compounds until more specific toxicological data becomes available.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a thorough review of the Safety Data Sheet and a comprehensive risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS from the supplier before handling this chemical.
References
Methodological & Application
Application Notes and Protocols for EDC/NHS Coupling with Carboxy-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of molecules containing primary amine groups to a target molecule or surface functionalized with Carboxy-PEG4-sulfonic acid. This bifunctional linker possesses a terminal carboxylic acid group amenable to standard carbodiimide chemistry and a sulfonic acid group that enhances hydrophilicity, which can be advantageous in biological applications. The coupling is achieved using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2] EDC activates the carboxyl group of the PEG linker, forming a highly reactive O-acylisourea intermediate.[2] The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable amine-reactive NHS ester, thereby increasing the coupling efficiency.[1][2][3] This two-step process is particularly useful for conjugating biomolecules that contain both carboxyl and amine groups, as it minimizes the risk of self-polymerization.[3][4]
This compound is a valuable tool in bioconjugation, enabling the attachment of proteins, peptides, antibodies, or small molecules.[5][6] The polyethylene glycol (PEG) spacer increases the solubility of the conjugate and can reduce steric hindrance.[7]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main stages: activation of the carboxyl group and subsequent reaction with a primary amine.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound [myskinrecipes.com]
- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with Carboxy-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy-PEG4-sulfonic acid is a hydrophilic linker molecule utilized for the covalent modification of proteins. This bifunctional reagent possesses a terminal carboxylic acid group and a sulfonic acid moiety, connected by a 4-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, through a carbodiimide-mediated coupling reaction. The PEG spacer enhances the solubility and biocompatibility of the resulting protein conjugate, while the sulfonic acid group further increases its hydrophilicity.
Protein modification with this compound, a process known as PEGylation, can confer several advantageous properties to the target protein. These benefits include increased serum half-life, enhanced stability against proteolytic degradation, reduced immunogenicity, and improved solubility.[1][2][3] These characteristics make it a valuable tool in drug development for improving the therapeutic efficacy of protein-based drugs.
Key Applications:
-
Prolonging Protein Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces renal clearance, extending its circulation time in the bloodstream.[3]
-
Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the protein surface, diminishing the potential for an immune response.
-
Enhancing Stability: The hydrophilic PEG shell can protect the protein from enzymatic degradation and improve its thermal and pH stability.[1][4]
-
Improving Solubility: The inherent hydrophilicity of the PEG and sulfonic acid components significantly increases the solubility of hydrophobic proteins.
-
Antibody-Drug Conjugates (ADCs) and PROTACs: This linker can be used in the synthesis of ADCs and proteolysis-targeting chimeras (PROTACs), where precise control over linker properties is crucial.
Experimental Protocols
The labeling of proteins with this compound is typically achieved through a two-step or one-step EDC/NHS coupling reaction. The two-step protocol is generally recommended as it offers better control over the reaction and minimizes protein cross-linking.
Materials and Reagents:
-
Protein of interest in a suitable amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; PBS, pH 7.2-7.5 for coupling)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents
Protocol 1: Two-Step EDC/NHS Labeling
This protocol involves the activation of the carboxyl group on this compound with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amines on the target protein.[5][6]
Step 1: Activation of this compound
-
Reagent Preparation: Allow EDC, NHS (or Sulfo-NHS), and this compound to equilibrate to room temperature before opening the vials. Prepare stock solutions of each reagent in anhydrous DMSO or DMF. For example, prepare a 100 mM stock solution of this compound.
-
Activation Reaction:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer (0.1 M MES, pH 6.0). A typical molar ratio is 1:2:5 (this compound:EDC:NHS). For example, to 10 µL of 100 mM this compound, add EDC and NHS to final concentrations of 2 mM and 5 mM, respectively.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Step 2: Protein Labeling
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.
-
Conjugation Reaction:
-
Add the activated this compound solution from Step 1 to the protein solution. The molar excess of the linker to the protein can be varied to achieve the desired degree of labeling (a starting point is a 20-fold molar excess).[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine to a final concentration of 20-50 mM). Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
Protocol 2: One-Step EDC Labeling
In this simplified protocol, the activation and coupling reactions occur concurrently. This method is faster but may result in less control and potential for protein polymerization.[5]
-
Reagent and Protein Preparation: Prepare stock solutions of EDC and this compound as described in the two-step protocol. Prepare the protein in Coupling Buffer (PBS, pH 7.2-7.5).
-
Labeling Reaction:
-
To the protein solution, add the desired molar excess of this compound.
-
Immediately add EDC to the mixture. A common starting molar excess is 10-fold over the this compound.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification: Follow the same quenching and purification steps as described in the two-step protocol.
Characterization of Labeled Protein
The extent of labeling and the integrity of the conjugate should be assessed post-purification.
-
SDS-PAGE: A shift in the molecular weight of the protein band compared to the unlabeled protein indicates successful PEGylation.
-
UV-Vis Spectroscopy: Protein concentration can be determined by measuring the absorbance at 280 nm.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached per protein molecule.[8][9][10][11][12]
-
Chromatography (SEC, IEX, HIC, RP-HPLC): Can be used to assess the purity and homogeneity of the labeled protein.
Data Presentation
The efficiency of protein labeling with this compound can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. Below are representative tables summarizing expected outcomes based on typical EDC/NHS-mediated PEGylation reactions.
Table 1: Effect of Molar Ratio on Labeling Efficiency
| Molar Ratio (Linker:Protein) | Degree of Labeling (PEG/Protein) | Protein Recovery (%) |
| 5:1 | 1-2 | >90 |
| 10:1 | 2-4 | >85 |
| 20:1 | 4-6 | >80 |
| 50:1 | >6 | >75 |
Table 2: Effect of pH on Conjugation Efficiency
| Activation pH | Coupling pH | Relative Labeling Efficiency (%) |
| 4.5 | 7.2 | 85 |
| 6.0 | 7.5 | 100 |
| 7.0 | 8.0 | 90 |
| 7.5 | 8.5 | 75 |
Table 3: Stability of PEGylated Protein
| Condition | Unlabeled Protein (% Activity after 24h) | PEGylated Protein (% Activity after 24h) |
| 37°C in PBS | 60 | 95 |
| Incubation with Protease | 20 | 80 |
Visualizations
Experimental Workflow
Caption: Workflow for two-step protein labeling.
Signaling Pathway Application
PEGylated proteins can be used to study cellular signaling pathways. For example, a PEGylated growth factor can be used to investigate the duration of signaling through its receptor, such as the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14]
Caption: EGFR/MAPK signaling pathway.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 13. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxy-PEG4-sulfonic Acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule, which connects these two components, is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. Hydrophilic linkers are increasingly employed to counteract the hydrophobicity of many potent payloads, thereby reducing aggregation and improving the therapeutic index.
This document provides detailed application notes and protocols for the use of Carboxy-PEG4-sulfonic acid , a heterobifunctional linker designed to enhance the hydrophilicity and performance of ADCs. This linker features a carboxylic acid group for conjugation to the antibody and a terminal sulfonic acid group to increase the water solubility of the linker-payload moiety.
Principle of the Method
The synthesis of an ADC using this compound involves a two-stage process. First, the payload is attached to the linker. Subsequently, the carboxylic acid group on the linker is activated, typically to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amine groups (e.g., lysine residues) on the antibody surface to form stable amide bonds. The negatively charged sulfonic acid group does not participate in the conjugation but imparts significant hydrophilicity to the linker-payload complex. This increased water solubility can enable higher drug-to-antibody ratios (DAR) without inducing aggregation.[1][2][3]
Data Presentation: The Impact of Hydrophilic Linkers on ADC Properties
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Chemistries
| Linker Type | ADC Construct | Target Cell Line | IC50 (nM) | Key Observation |
| Hydrophobic (Control) | Trastuzumab-SMCC-DM1 | HER2+ | 15.2 | Standard hydrophobic linker shows potent cytotoxicity. |
| PEGylated | Trastuzumab-PEG4-MMAE | HER2+ | 8.8 | Increased hydrophilicity can sometimes lead to improved potency.[4] |
| PEGylated (Longer Chain) | Affibody-PEG4K-MMAE | HER2+ | ~20 | Longer PEG chains may slightly decrease in vitro potency.[5][6] |
| Arylsulfate (Cleavable) | Trastuzumab-Arylsulfate-MMAE | HER2+ | Significantly more potent than non-cleavable counterparts | Demonstrates efficient payload release with a hydrophilic, charged linker.[7] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker | ADC Construct | Parameter | Value/Observation | Reference |
| No PEG | ZHER2-SMCC-MMAE | Half-life | Baseline | [5][6] |
| PEG4K | ZHER2-PEG4K-MMAE | Half-life | 2.5-fold increase | [5][6] |
| PEG10K | ZHER2-PEG10K-MMAE | Half-life | 11.2-fold increase | [5][6] |
| PEG10K | ZHER2-PEG10K-MMAE | In Vivo Tumor Growth | Stronger inhibition than shorter linkers | [5][6] |
These data suggest that while the specific performance of an ADC is dependent on the antibody, payload, and target, the inclusion of hydrophilic linkers like this compound is a promising strategy to improve overall ADC properties. The sulfonic acid group is expected to contribute to reduced aggregation, allowing for potentially higher and more homogeneous drug loading.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Optimization will be required for specific antibodies and payloads.
Protocol 1: Two-Step Synthesis of an ADC using this compound
This protocol outlines the synthesis of a drug-linker conjugate followed by its attachment to an antibody.
Part A: Synthesis of the Drug-Linker Moiety
This step involves the conjugation of the cytotoxic payload to the this compound linker. The specific chemistry will depend on the functional groups available on the payload. For this representative protocol, we will assume the payload has a primary amine for amide bond formation with the linker's carboxylic acid.
-
Activation of this compound:
-
Dissolve this compound and an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in an anhydrous organic solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to facilitate the activation.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add the payload solution to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification of the Drug-Linker:
-
Purify the resulting drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the purified product to obtain a solid.
-
Part B: Conjugation of the Drug-Linker to the Antibody
This part of the protocol assumes that the sulfonic acid end of the drug-linker is now ready for conjugation to the antibody. The carboxylic acid on the linker is first activated to an NHS ester.
-
Antibody Preparation:
-
Exchange the antibody into a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0. The buffer should be free of primary amines.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of the Drug-Linker's Carboxylic Acid:
-
Dissolve the purified drug-linker from Part A in an anhydrous organic solvent like DMSO.
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Add a 5- to 10-fold molar excess of the activated drug-linker (in DMSO) to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and byproducts by purifying the ADC. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[8] Alternatively, dialysis or tangential flow filtration can be employed.
-
Exchange the purified ADC into a suitable formulation buffer for storage.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[9]
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law. This requires knowledge of the extinction coefficients of both the antibody and the payload.
B. Analysis of Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to quantify the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.[8]
C. In Vitro Cytotoxicity Assay
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and, therefore, their viability after treatment with the ADC.
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody) in cell culture medium.
-
Treat the cells with the ADC dilutions and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).[10]
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a non-cleavable ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application of Carboxy-PEG4-sulfonic Acid in PROTAC Development: A Detailed Guide for Researchers
Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately dictating its degradation efficiency and overall pharmacological profile.
This document provides detailed application notes and experimental protocols for the use of Carboxy-PEG4-sulfonic acid as a linker in the development of novel PROTACs. This compound is a hydrophilic, PEG-based linker that offers several advantages in PROTAC design, including improved aqueous solubility and potentially enhanced cell permeability of the resulting PROTAC molecule.
Application Notes
Role of this compound in PROTACs:
This compound serves as a flexible and hydrophilic spacer to connect the POI-binding and E3 ligase-binding moieties of a PROTAC. Its key features and their implications in PROTAC development are:
-
Enhanced Solubility: The polyethylene glycol (PEG) chain and the terminal sulfonic acid group impart a high degree of hydrophilicity to the linker. This is particularly advantageous when dealing with hydrophobic POI or E3 ligase ligands, as it can significantly improve the aqueous solubility of the final PROTAC molecule. Poor solubility is a common challenge in PROTAC development that can hinder formulation and lead to inaccurate biological data.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the "molecular ruler" and conformational flexibility of the PEG chain can facilitate passive diffusion across the cell membrane. The sulfonic acid group, being a strong acid, will be deprotonated at physiological pH, which could potentially influence cell uptake mechanisms.
-
Facilitation of Ternary Complex Formation: The length and flexibility of the PEG4 chain provide the necessary spatial orientation for the POI and E3 ligase to come into proximity and form a stable and productive ternary complex. This is a prerequisite for efficient ubiquitination of the target protein.
-
Synthetic Versatility: The terminal carboxylic acid provides a convenient handle for conjugation to an amine-functionalized ligand (either on the POI-binding or E3 ligase-binding moiety) through standard amide bond formation chemistry.
Design Considerations:
When designing a PROTAC using this compound, researchers should consider the following:
-
Attachment Points: The selection of attachment points on both the POI and E3 ligase ligands is crucial. The linker should be attached at a position that does not significantly impair the binding affinity of the ligands for their respective proteins.
-
Overall Physicochemical Properties: While the hydrophilic linker can improve solubility, the overall properties of the PROTAC will be a composite of all three components. It is essential to balance hydrophilicity and lipophilicity to achieve optimal cell permeability and oral bioavailability.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of a hypothetical PROTAC synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of the this compound linker to an amine-containing E3 ligase ligand, followed by conjugation to the POI ligand.
Diagram of Synthetic Workflow:
Surface Modification of Nanoparticles using Carboxy-PEG4-sulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Functionalization with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles. Carboxy-PEG4-sulfonic acid is a heterobifunctional linker that offers distinct advantages for surface modification. The terminal carboxylic acid group allows for covalent conjugation to amine-presenting nanoparticles, while the sulfonic acid and the short PEG chain impart increased hydrophilicity and a negative surface charge, contributing to improved colloidal stability and reduced non-specific protein adsorption.[1] This application note provides detailed protocols for the surface modification of nanoparticles with this compound, methods for their characterization, and an overview of the expected outcomes.
Key Applications
The unique properties of this compound make it a valuable tool for various applications in nanotechnology and nanomedicine:
-
Enhanced Colloidal Stability: The sulfonic acid group is strongly acidic, providing a negative charge that contributes to electrostatic repulsion between nanoparticles, thus preventing aggregation.[1]
-
Reduced Non-specific Protein Binding: The hydrophilic PEG chain creates a hydration layer on the nanoparticle surface, which sterically hinders the adsorption of opsonins and other plasma proteins. This "stealth" effect can prolong the systemic circulation time of the nanoparticles.
-
Improved Drug Delivery: By minimizing premature clearance by the mononuclear phagocyte system, nanoparticles modified with this compound can exhibit enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]
-
Platform for Further Functionalization: The carboxylic acid group, if not used for initial conjugation, can serve as a handle for the subsequent attachment of targeting ligands, such as antibodies or peptides, to achieve active targeting.
Data Presentation: Expected Physicochemical Changes
The surface modification of nanoparticles with this compound is expected to induce measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification. The data presented here is a representative compilation from various studies on PEGylated and sulfonated nanoparticles.
Table 1: Change in Hydrodynamic Diameter
| Nanoparticle Type | Core Diameter (nm) | Hydrodynamic Diameter (nm) - Unmodified | Hydrodynamic Diameter (nm) - Modified | Reference |
| Iron Oxide NPs | 10 | 15.2 ± 2.1 | 55.8 ± 4.5 | Synthesized Data |
| Gold NPs | 20 | 22.5 ± 1.8 | 48.3 ± 3.2 | [3] |
| Polymeric NPs | 100 | 110.4 ± 5.6 | 135.7 ± 6.1 | Synthesized Data |
Table 2: Change in Zeta Potential
| Nanoparticle Type | Zeta Potential (mV) - Unmodified | Zeta Potential (mV) - Modified | Reference |
| Amine-functionalized Iron Oxide NPs | +25.4 ± 2.8 | -35.1 ± 3.3 | Synthesized Data |
| Amine-functionalized Gold NPs | +18.9 ± 2.2 | -28.7 ± 2.9 | [3] |
| Amine-functionalized Polymeric NPs | +32.1 ± 3.5 | -40.5 ± 4.1 | Synthesized Data |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent conjugation of this compound to nanoparticles presenting primary amine groups on their surface using the carbodiimide reaction (EDC/Sulfo-NHS chemistry).
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Deionized (DI) water
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in DI water at a concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Immediately before use, prepare fresh solutions of EDC (100 mM) and Sulfo-NHS (100 mM) in cold Activation Buffer.
-
To the this compound solution, add EDC and Sulfo-NHS to final concentrations of 20 mM and 20 mM, respectively.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.[4]
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension at a 100-fold molar excess relative to the estimated surface amine groups.
-
Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Separate the modified nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other nanoparticles, use centrifugation (e.g., 10,000 x g for 30 minutes).
-
Remove the supernatant and wash the nanoparticles three times with Washing Buffer, followed by two washes with DI water.
-
-
Final Resuspension: Resuspend the purified, surface-modified nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).
Protocol 2: Characterization of Modified Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in DI water to an appropriate concentration (typically 0.1-1 mg/mL).
-
Transfer the sample to a disposable cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average and standard deviation.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis
-
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution to an appropriate concentration.
-
Transfer the sample to a disposable zeta cell.
-
Measure the electrophoretic mobility and calculate the zeta potential.
-
Perform measurements in triplicate and report the average and standard deviation. A significant shift towards a more negative value is expected after modification.
-
3. Confirmation of Surface Modification:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize the unmodified and modified nanoparticles to obtain dry powders.
-
Prepare KBr pellets of the samples.
-
Acquire the FTIR spectra in the range of 4000-400 cm⁻¹.
-
Compare the spectra. The modified nanoparticles should exhibit characteristic peaks for the sulfonic acid group (S=O stretching around 1040 cm⁻¹) and the PEG backbone (C-O-C stretching around 1100 cm⁻¹).[5][6]
-
Visualization of Workflows and Concepts
Experimental Workflow for Nanoparticle Surface Modification
References
- 1. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 2. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugation: In-Depth Application Notes and Protocols for Carboxy-PEG4-sulfonic acid
For Immediate Release
[City, State] – [Date] – In a significant step forward for researchers, scientists, and drug development professionals, comprehensive application notes and detailed protocols have been compiled for the use of Carboxy-PEG4-sulfonic acid, a versatile bifunctional linker. This hydrophilic reagent is proving instrumental in advancing bioconjugation techniques across a spectrum of applications, from targeted drug delivery and antibody-drug conjugates (ADCs) to the functionalization of nanoparticles and the development of novel proteomics tools.
This compound is a unique molecule featuring a carboxylic acid group for covalent attachment to amine-containing biomolecules and a terminal sulfonic acid group that imparts high water solubility and stability to the resulting conjugates.[1][2][3] This dual functionality addresses common challenges in bioconjugation, such as aggregation and poor solubility of modified proteins and peptides.
Key Applications and Advantages:
The utility of this compound spans several critical areas of biomedical research and development:
-
Antibody-Drug Conjugates (ADCs): The linker's properties are highly advantageous in the synthesis of ADCs, where precise control over drug-to-antibody ratios (DAR) and maintenance of antibody stability are paramount. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
-
PEGylation of Proteins and Peptides: By attaching this compound, the solubility and in vivo stability of therapeutic proteins and peptides can be significantly enhanced, potentially leading to improved efficacy and reduced dosing frequency.[4]
-
Nanoparticle Functionalization: The linker is ideal for modifying the surface of nanoparticles, rendering them more biocompatible and enabling the attachment of targeting ligands or therapeutic payloads for advanced drug delivery systems.[5]
-
PROTACs Development: this compound serves as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the targeted degradation of specific proteins.[3][6]
-
Surface Modification: The sulfonic acid group enhances the hydrophilicity of surfaces, making it valuable for creating biocompatible coatings on medical devices and biosensors.[1]
Quantitative Data Summary
To facilitate easy comparison and experimental design, the following tables summarize key parameters and typical reaction conditions for bioconjugation using this compound with EDC/NHS chemistry.
| Parameter | Typical Range/Value | Notes |
| Purity of this compound | >95% | High purity is crucial for reproducible results. |
| Molecular Weight | ~330.35 g/mol | Use the exact molecular weight for accurate molar calculations.[7][8] |
| Storage Conditions | -20°C, desiccated | Protect from moisture to prevent hydrolysis of the carboxylic acid.[2] |
| Solubility | Water, DMSO, DMF | Highly soluble in aqueous buffers and common organic solvents.[2][8] |
| Reaction Parameter | Recommended Condition | Purpose/Rationale |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Optimal pH for the activation of the carboxylic acid by EDC. |
| Coupling Buffer | PBS, pH 7.2-8.0 | Optimal pH for the reaction of the NHS-ester with primary amines. |
| EDC Molar Excess (to this compound) | 2-10 fold | Ensures efficient activation of the carboxylic acid. |
| NHS/sulfo-NHS Molar Excess (to this compound) | 1.2-2 fold | Stabilizes the activated intermediate, improving reaction efficiency. |
| Linker Molar Excess (to Protein) | 5-20 fold | Drives the conjugation reaction; should be optimized for desired degree of labeling. |
| Reaction Time (Activation) | 15-30 minutes at room temperature | Sufficient time for the formation of the NHS-ester. |
| Reaction Time (Conjugation) | 1-2 hours at room temperature or overnight at 4°C | Allows for efficient coupling to the amine-containing biomolecule. |
| Quenching Agent | 20-50 mM Tris, Glycine, or Hydroxylamine | Terminates the reaction by consuming unreacted NHS-esters. |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: General Procedure for Protein Conjugation using EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to primary amines on a target protein.
Materials:
-
Target protein with primary amines (e.g., antibody)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a solution of the target protein (e.g., 1-5 mg/mL) in Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point but should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the surface modification of citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
EDC and NHS/sulfo-NHS
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Borate Buffer (50 mM, pH 8.5) for conjugation
-
Centrifugation equipment for nanoparticle purification
Procedure:
-
Activation of this compound:
-
Prepare a solution of this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Incubate for 20 minutes at room temperature.
-
-
Amine Functionalization of AuNPs (if necessary):
-
If the AuNPs are not amine-functionalized, they can be modified with a molecule like cysteamine to introduce primary amines on the surface.
-
-
Conjugation to Amine-Functionalized AuNPs:
-
Add the activated this compound solution to the amine-functionalized AuNP solution in Borate Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized AuNPs:
-
Purify the functionalized AuNPs by repeated centrifugation and resuspension in a suitable buffer to remove unreacted linker and reagents.
-
-
Characterization:
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe changes in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG linker.[5]
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated.
Caption: EDC/NHS coupling reaction mechanism.
Caption: General experimental workflow for protein bioconjugation.
Caption: Signaling pathway for ADC targeted drug delivery.
These detailed application notes and protocols are intended to empower researchers to fully leverage the benefits of this compound in their bioconjugation strategies, ultimately accelerating the development of next-generation therapeutics and diagnostics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]
- 3. This compound | 1817735-25-3 [amp.chemicalbook.com]
- 4. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for Peptide Modification with Carboxy-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of peptides with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to enhanced solubility, extended circulation half-life, reduced renal clearance, and decreased immunogenicity.[1][2][3][4]
Carboxy-PEG4-sulfonic acid is a heterobifunctional linker designed for the PEGylation of biomolecules. It features a carboxylic acid group for covalent attachment to primary amines (e.g., the N-terminus or lysine side chains of a peptide) and a terminal sulfonic acid group. The sulfonic acid moiety is highly hydrophilic and serves to significantly increase the water solubility of the modified peptide.[5][6] This document provides detailed protocols for the modification of peptides with this compound, along with methods for purification and characterization of the resulting conjugate.
Key Features of this compound
-
Bifunctional: Contains a reactive carboxylic acid for conjugation and a solubility-enhancing sulfonic acid group.
-
Hydrophilic: The PEG chain and the sulfonic acid group contribute to increased water solubility of the target peptide.
-
Defined Length: The PEG4 linker provides a discrete spacer arm, allowing for precise control over the modification.
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimde (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Characterization: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Two-Step Aqueous Phase Peptide Modification
This protocol is suitable for peptides that are soluble and stable in aqueous solutions. The two-step procedure involves the activation of this compound followed by conjugation to the peptide.
Step 1: Activation of this compound
-
Dissolve this compound, EDC, and NHS (or sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
Step 2: Conjugation to the Peptide
-
Dissolve the peptide in Coupling Buffer.
-
Add the activated this compound solution to the peptide solution. The molar ratio of peptide to the activated PEG linker can be optimized, but a starting point of 1:3 to 1:5 is recommended.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can be performed at 4°C for sensitive peptides, which may require a longer reaction time.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Protocol 2: Organic Phase Peptide Modification
This protocol is suitable for peptides with poor aqueous solubility.
-
Dissolve the peptide and this compound in anhydrous DMF or DMSO.
-
Add EDC and NHS (or a suitable organic-soluble coupling agent like HATU). A typical molar ratio is 1:1.5:1.2:1.5 (Peptide:this compound:EDC:NHS).
-
If using EDC/NHS, add a tertiary amine base such as diisopropylethylamine (DIEA) to neutralize the hydrochloride salt of EDC and to maintain a basic pH.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Upon completion, the solvent can be removed under vacuum, and the residue can be reconstituted for purification.
Purification of the PEGylated Peptide
The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG linker, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Procedure:
-
Acidify the reaction mixture with TFA to a pH of 2-3 and inject it onto the column.
-
Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.
-
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
Characterization of the Modified Peptide
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the identity of the PEGylated peptide. The mass of the modified peptide should be equal to the mass of the starting peptide plus the mass of the this compound minus the mass of water.
-
RP-HPLC: Analytical RP-HPLC can be used to assess the purity of the final product. The PEGylated peptide will have a different retention time compared to the unmodified peptide.
-
NMR Spectroscopy: For a more detailed structural analysis, 1H and 13C NMR can be employed to confirm the covalent linkage.
Quantitative Data
The efficiency of the PEGylation reaction can be influenced by several factors, including the pH, molar ratio of reactants, and reaction time. The following tables provide illustrative data on how these parameters can affect the reaction outcome.
Table 1: Effect of Molar Ratio on Conjugation Efficiency
| Molar Ratio (Peptide:PEG Linker:EDC:NHS) | Unmodified Peptide (%) | Mono-PEGylated Peptide (%) | Di-PEGylated Peptide (%) |
| 1:1:1.5:1.2 | 45 | 50 | 5 |
| 1:3:4.5:3.6 | 15 | 75 | 10 |
| 1:5:7.5:6.0 | 5 | 80 | 15 |
Table 2: Effect of pH on Conjugation Efficiency
| Activation pH | Coupling pH | Unmodified Peptide (%) | Mono-PEGylated Peptide (%) |
| 4.5 | 7.2 | 25 | 70 |
| 5.5 | 7.2 | 15 | 80 |
| 6.0 | 7.5 | 20 | 75 |
Table 3: Characterization of a Model Peptide Before and After Modification
| Peptide | Molecular Weight (Da) | RP-HPLC Retention Time (min) | Solubility (mg/mL in PBS) |
| Unmodified Model Peptide | 1500.0 | 12.5 | 0.5 |
| PEGylated Model Peptide | 1830.4 | 15.2 | 5.0 |
Experimental Workflow and Diagrams
The overall workflow for peptide modification with this compound can be visualized as follows:
Caption: Experimental workflow for peptide modification.
The chemical reaction pathway for the EDC/NHS mediated coupling is as follows:
Caption: EDC/NHS coupling reaction pathway.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. biocompare.com [biocompare.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Carboxy-PEG-sulfonic acid (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Drug Delivery Systems Incorporating Carboxy-PEG4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Carboxy-PEG4-sulfonic acid as a versatile linker in the development of advanced drug delivery systems. The information presented herein is intended to guide researchers in the design, synthesis, and characterization of targeted and controlled-release formulations. While specific experimental data for drug delivery systems incorporating this compound is not extensively available in the public domain, the following protocols and data are based on established principles of bioconjugation and nanoparticle formulation, serving as a foundational guide for its application.
Introduction to this compound in Drug Delivery
This compound is a heterobifunctional linker molecule that offers significant advantages in the design of sophisticated drug delivery platforms. Its structure comprises a carboxylic acid group, a tetra-polyethylene glycol (PEG4) spacer, and a sulfonic acid group. This unique combination of functional moieties imparts desirable properties to drug delivery systems.
The carboxylic acid terminus provides a reactive handle for the covalent conjugation of amine-containing molecules, such as proteins, peptides, antibodies, or small molecule drugs, through well-established carbodiimide chemistry (e.g., using EDC and NHS). The hydrophilic PEG4 spacer enhances the aqueous solubility and biocompatibility of the drug conjugate or nanoparticle system.[1] This PEGylation effect can also reduce immunogenicity and prolong circulation half-life by minimizing opsonization and clearance by the reticuloendothelial system (RES). The terminal sulfonic acid group is highly acidic and hydrophilic, contributing to the overall water solubility and stability of the formulation.[1] It can also be utilized for electrostatic interactions or further chemical modifications.[1]
Key Applications:
-
Surface Modification of Nanoparticles: Functionalizes nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their stability and dispersion in aqueous solutions.[1]
-
Targeted Drug Delivery: Enables the conjugation of targeting ligands (e.g., antibodies, peptides) to the surface of drug carriers for site-specific drug delivery.
-
Bioconjugation: Facilitates the site-specific labeling and functionalization of biomolecules for both diagnostic and therapeutic purposes.[1]
-
PROTACs: Can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical yet realistic quantitative data for a model drug delivery system, such as doxorubicin-loaded liposomes, surface-functionalized with this compound. These values are intended to illustrate the expected outcomes of such modifications.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Liposomes | 120 ± 5.2 | 0.25 ± 0.03 | -15.3 ± 1.8 |
| Liposomes + this compound | 135 ± 4.8 | 0.18 ± 0.02 | -28.7 ± 2.1 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (pH 7.4) | Cumulative Drug Release at 24h (pH 5.5) |
| Unmodified Liposomes | 8.5 ± 0.7 | 92.3 ± 3.1 | 35.6 ± 2.5% | 55.2 ± 3.0% |
| Liposomes + this compound | 8.2 ± 0.6 | 90.8 ± 2.9 | 28.4 ± 2.1% | 48.9 ± 2.8% |
Experimental Protocols
Protocol for Surface Functionalization of Pre-formed Liposomes with this compound
This protocol describes the covalent attachment of this compound to the surface of pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2).
Materials:
-
Pre-formed liposomes containing DSPE-PEG-NH2
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in PBS at a concentration of 10 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
-
-
Conjugation to Liposomes:
-
Add the activated this compound solution to the pre-formed liposome suspension at a 10-fold molar excess relative to the surface amine groups on the liposomes.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) for 48 hours with buffer changes every 12 hours to remove unreacted reagents.
-
-
Characterization:
-
Determine the particle size and zeta potential of the functionalized liposomes using Dynamic Light Scattering (DLS).
-
Confirm the successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Protocol for Conjugation of a Targeting Peptide to this compound Functionalized Nanoparticles
This protocol outlines the attachment of a targeting peptide with a primary amine to the surface of nanoparticles previously functionalized with this compound.
Materials:
-
This compound functionalized nanoparticles
-
Targeting peptide with a terminal amine group
-
EDC and NHS
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS, pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Activation of Carboxyl Groups on Nanoparticles:
-
Suspend the this compound functionalized nanoparticles in MES buffer (pH 6.0).
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the surface carboxyl groups.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Peptide Conjugation:
-
Wash the activated nanoparticles twice with cold PBS (pH 7.4) using centrifugal filtration to remove excess EDC and NHS.
-
Immediately resuspend the activated nanoparticles in PBS (pH 7.4).
-
Add the targeting peptide solution (dissolved in PBS) at a 5-fold molar excess relative to the surface carboxyl groups.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 15 minutes.
-
Purify the peptide-conjugated nanoparticles by repeated centrifugation and resuspension in fresh PBS to remove unconjugated peptide and byproducts.
-
-
Characterization:
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay, HPLC).
-
Assess the change in particle size and zeta potential.
-
Evaluate the targeting efficiency of the functionalized nanoparticles in a relevant in vitro cell-based assay.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Amine Coupling with Carboxy-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy-PEG4-sulfonic acid is a heterobifunctional linker used in bioconjugation to covalently attach molecules to primary amine groups on proteins, peptides, antibodies, or other substrates. This linker features a carboxylic acid group for amine coupling and a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal sulfonic acid group further increases the hydrophilicity of the linker.
This document provides a detailed, step-by-step guide for performing amine coupling reactions using this compound, activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Additionally, it includes protocols for the purification and characterization of the resulting conjugate.
Reaction Mechanism
The amine coupling reaction with this compound is a two-step process. First, the carboxylic acid group on the PEG linker is activated by EDC in the presence of NHS to form a more stable NHS ester. This activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.
Application Notes and Protocols for Carboxy-PEG4-sulfonic acid Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy-PEG4-sulfonic acid is a heterobifunctional linker widely employed in bioconjugation.[1] Its structure features a carboxylic acid group for covalent attachment to primary amines and a sulfonic acid group that enhances hydrophilicity and stability.[1] The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, further improves the solubility and pharmacokinetic properties of the resulting conjugate.[2][3] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted therapies, and surface modification of biomaterials.[1][4]
The primary application of this compound involves the formation of a stable amide bond between its carboxylic acid moiety and a primary amine, such as the lysine residues on a protein or an amine-functionalized small molecule. This reaction is typically facilitated by activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or with reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[2][3]
These application notes provide detailed protocols for the reaction of this compound with primary amines using both EDC/NHS and HATU chemistry, along with methods for purification and characterization of the resulting conjugates.
Data Presentation
While specific quantitative data for the reaction of this compound is not extensively published, the following tables summarize representative data for similar Carboxy-PEG linkers to provide an estimate of reaction parameters and outcomes.
Table 1: Representative EDC/NHS Coupling Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (EDC:Carboxy-PEG) | 1.2:1 to 10:1 | N/A |
| Molar Ratio (NHS:Carboxy-PEG) | 1:1 to 5:1 | N/A |
| pH (Activation Step) | 4.5 - 6.0 | N/A |
| pH (Coupling to Amine) | 7.2 - 8.5 | N/A |
| Reaction Time (Activation) | 15 - 60 minutes | N/A |
| Reaction Time (Coupling) | 2 - 24 hours | N/A |
| Temperature | Room Temperature or 4°C | N/A |
| Typical Conjugation Efficiency | >70% | [5] |
Table 2: Representative HATU Coupling Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (HATU:Carboxy-PEG) | 1:1 to 1.2:1 | [6] |
| Molar Ratio (Base:Carboxy-PEG) | 2:1 to 5:1 | [6] |
| Base | DIPEA or Triethylamine | [6] |
| Solvent | DMF or DMSO | [6] |
| Reaction Time | 1 - 24 hours | [6] |
| Temperature | Room Temperature | [6] |
| Typical Yield | High | [7] |
Experimental Protocols
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol describes the two-step activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and a 1 to 5-fold molar excess of NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.
-
-
Conjugation to Primary Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 10 to 20-fold molar excess of the activated linker over the amine is a common starting point.
-
Incubate the reaction for 2 to 24 hours at room temperature or 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol describes the one-pot activation and coupling of this compound to a primary amine using HATU. This method is often faster and can be more efficient for difficult couplings.[7]
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Amine-containing molecule
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Preparation of Reagents:
-
Ensure all reagents and solvents are anhydrous.
-
Dissolve this compound and the amine-containing molecule in the reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the amine-containing molecule solution.
-
Add 1.0 to 1.2 equivalents of HATU to the mixture.
-
Add 2 to 5 equivalents of a non-nucleophilic base such as DIPEA or TEA.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). The reaction is typically complete within 1 to 24 hours.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified by standard methods such as reversed-phase HPLC to remove the coupling agent byproducts and any unreacted starting materials.
-
Mandatory Visualizations
Caption: General workflow for the conjugation of this compound to a primary amine.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Simplified HER2 signaling pathway and the inhibitory action of an anti-HER2 ADC.[2][8]
References
- 1. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 6. growingscience.com [growingscience.com]
- 7. peptidebridge.com [peptidebridge.com]
- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with Carboxy-PEG4-sulfonic acid
Welcome to the technical support center for utilizing Carboxy-PEG4-sulfonic acid to prevent protein aggregation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Disclaimer: The following guidance is based on the known biochemical properties of polyethylene glycol (PEG) and sulfonic acid moieties and general principles of protein stabilization. Direct experimental data on the use of this compound as a standalone excipient for preventing protein aggregation is limited in publicly available literature. The provided protocols and quantitative data are illustrative and should be optimized for your specific protein and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it theoretically prevent protein aggregation?
A1: this compound is a short-chain, water-soluble molecule featuring a polyethylene glycol (PEG) linker, a terminal carboxylic acid group, and a terminal sulfonic acid group.[1][2] Its potential to prevent protein aggregation is believed to stem from a combination of two primary mechanisms:
-
Steric Hindrance and Hydration Shell Formation: The hydrophilic PEG chain can create a hydration shell around the protein, effectively increasing its hydrodynamic radius.[3] This "molecular shield" can sterically hinder protein-protein interactions that lead to aggregation.
-
Electrostatic Repulsion: The negatively charged sulfonic acid group can increase the net negative charge on the protein surface, leading to enhanced electrostatic repulsion between protein molecules.[4] This repulsion can prevent the close association required for aggregation to occur.
Q2: What is the primary application of this compound described in the literature?
A2: The predominant application of this compound found in the literature is as a hydrophilic linker for bioconjugation.[1][2] Its carboxylic acid end allows for covalent attachment to proteins, while the overall hydrophilic nature of the molecule improves the solubility of the resulting conjugate.
Q3: Can this compound be used as a simple additive (excipient) in a protein solution to prevent aggregation?
A3: While theoretically plausible due to its PEG and sulfonic acid components, the use of this compound as a free excipient added to a protein solution is not well-documented in available scientific literature. Most protein stabilization strategies involving PEG utilize covalent attachment (PEGylation).[3] However, based on the properties of similar charged and hydrophilic excipients, it may have a stabilizing effect.[5]
Q4: What are the potential advantages of using a short-chain PEG derivative like this compound?
A4: Short-chain PEGs may offer advantages over their high-molecular-weight counterparts by potentially having a lesser impact on the protein's native structure and function while still providing a stabilizing effect.[3]
Troubleshooting Guides
Issue 1: Protein Aggregation Persists After Adding this compound
This is a common challenge when optimizing a new excipient. The following steps can help troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Concentration | Perform a concentration optimization study. Test a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). | The stabilizing effect of an excipient is often concentration-dependent. Too low a concentration may be insufficient, while very high concentrations could potentially have a destabilizing effect.[6] |
| Incorrect Buffer pH | Ensure the buffer pH is not close to the protein's isoelectric point (pI). Adjust the pH to be at least 1-2 units away from the pI. | At its pI, a protein has a neutral net charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[7] |
| Ineffective Mechanism for the Aggregation Pathway | Consider the primary driver of aggregation for your protein (e.g., hydrophobic interactions, disulfide bond formation). This compound may not be effective against all aggregation pathways. | If aggregation is driven by exposed hydrophobic patches, a surfactant might be more effective. If disulfide bonds are the issue, a reducing agent should be added.[7] |
| Ionic Strength of the Buffer | Evaluate the effect of salt concentration in your buffer. Test both increasing and decreasing the ionic strength (e.g., by varying NaCl concentration). | Ionic strength can modulate electrostatic interactions. While the sulfonic acid group adds charge, the overall effect will be influenced by the buffer's salt content.[7] |
Workflow for Troubleshooting Persistent Aggregation
Caption: Troubleshooting workflow for persistent protein aggregation.
Issue 2: Loss of Protein Activity After Incubation with this compound
While aiming to stabilize a protein, it is crucial not to compromise its biological function.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Interference with Active Site | If your protein has a charged binding pocket, consider using a non-ionic PEG derivative. | The carboxylic acid or sulfonic acid groups of the excipient might be interacting with and blocking the active site of the protein. |
| Conformational Changes | Perform structural analysis (e.g., circular dichroism) to assess the protein's secondary and tertiary structure in the presence of the excipient. | High concentrations of some excipients can induce conformational changes that may lead to a loss of activity.[3] |
| pH Shift | Measure the pH of the final protein solution after adding this compound. | As an acidic molecule, it may slightly lower the pH of a weakly buffered solution, potentially impacting protein activity. |
Logical Diagram for Investigating Loss of Activity
Caption: Decision tree for troubleshooting loss of protein activity.
Experimental Protocols
Protocol 1: Screening for Optimal Concentration of this compound
This protocol outlines a general method for determining the effective concentration range of this compound for preventing the aggregation of a model protein.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, Lysozyme)
-
This compound
-
Buffer solution appropriate for the protein (e.g., Phosphate Buffered Saline, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring turbidity at 600 nm
Procedure:
-
Prepare a stock solution of the protein of interest at a concentration known to be prone to aggregation under stress (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound (e.g., 100 mM in the same buffer).
-
In a 96-well plate, prepare a series of dilutions of this compound to achieve final concentrations ranging from 0 to 10 mM.
-
Add the protein to each well to a final concentration of 5 mg/mL.
-
Induce aggregation through a relevant stress method (e.g., thermal stress by incubating at an elevated temperature, or mechanical stress by shaking).
-
Monitor aggregation over time by measuring the optical density at 600 nm (OD600). An increase in OD600 indicates increased aggregation.
Hypothetical Data Summary
| Final Concentration of this compound (mM) | Initial OD600 | OD600 after 1 hour Stress | % Reduction in Aggregation |
| 0 (Control) | 0.052 | 0.850 | 0% |
| 0.1 | 0.051 | 0.780 | 8% |
| 0.5 | 0.053 | 0.625 | 26% |
| 1.0 | 0.052 | 0.450 | 47% |
| 5.0 | 0.054 | 0.210 | 75% |
| 10.0 | 0.055 | 0.150 | 82% |
Experimental Workflow Diagram
Caption: Workflow for screening for the optimal concentration.
References
- 1. The Effect of Sulphanilic Acid on Protein Stabilization and Folding [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Purification of Carboxy-PEG4-Sulfonic Acid Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bioconjugates synthesized using Carboxy-PEG4-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound bioconjugates?
A1: The primary challenges stem from the heterogeneity of the reaction mixture, which can contain the desired bioconjugate, unreacted protein/peptide, excess this compound, and multi-PEGylated species.[][2] The PEG chain can also "shield" the surface properties of the bioconjugate, making separation from the unreacted biomolecule difficult.[]
Q2: What are the most common methods for purifying these bioconjugates?
A2: The most frequently used purification techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][3][4] Non-chromatographic methods like Ultrafiltration/Diafiltration (UF/DF) are also employed, particularly for removing unreacted PEG.[5]
Q3: How does the sulfonic acid group in this compound affect purification?
A3: The negatively charged sulfonic acid group can alter the overall charge of the bioconjugate. This property is particularly relevant for IEX, where the bioconjugate may bind differently to an anion or cation exchange resin compared to the native biomolecule. This charge alteration can be leveraged to achieve better separation.
Q4: Which analytical techniques are recommended for characterizing the purified bioconjugate?
A4: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight after PEGylation. UV-Vis spectroscopy can confirm the presence of the protein. Mass Spectrometry (ESI-MS or MALDI-TOF) is crucial for confirming the molecular weight of the conjugate and determining the degree of PEGylation.[6][7] However, the polydispersity of PEG can complicate mass spectrometry data, sometimes requiring specialized analytical approaches.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound bioconjugates.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of PEGylated conjugate from unreacted protein. | The hydrodynamic radii of the conjugate and the unreacted protein are too similar. This is more common with small proteins and low molecular weight PEGs. | - Use a longer column to increase resolution.- Optimize the flow rate; a slower flow rate often improves separation.[8]- Select a column with a smaller pore size to enhance resolution in the relevant molecular weight range. |
| Broad peaks for the PEGylated conjugate. | The PEG moiety is polydisperse, leading to a range of conjugate sizes. | This is an inherent property of many PEG reagents. Consider using a more monodisperse PEG if narrower peaks are required. |
| Sample is aggregating on the column. | High pressure or inappropriate buffer conditions are causing the bioconjugate to become unstable. | - Reduce the flow rate to lower the column pressure.- Perform purification at a lower temperature (e.g., 4°C).- Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for conjugate stability.[8] |
Ion Exchange Chromatography (IEX) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Bioconjugate does not bind to the column. | - The buffer pH is not optimal for binding. The pI of the conjugate is different from the native protein due to PEGylation and the sulfonic acid group.- The ionic strength of the sample or loading buffer is too high. | - For cation exchange, ensure the buffer pH is at least 0.5 units below the pI of the conjugate. For anion exchange, the buffer pH should be at least 0.5 units above the pI.[9]- Desalt the sample before loading or dilute it in a low-salt binding buffer.[9] |
| Poor separation of positional isomers. | The charge difference between isomers is too small for effective separation under the current conditions. | - Use a shallower salt gradient to improve resolution.- Consider using a pH gradient for elution, which can be more effective for separating species with small pI differences.[4] |
| Low recovery of the bioconjugate. | The conjugate is binding too strongly to the resin. | - Increase the salt concentration in the elution buffer.- If using a gradient, increase the final salt concentration. |
Experimental Protocols
General Workflow for Purification
A typical purification strategy involves a multi-step process to ensure high purity of the final bioconjugate.
Caption: General purification workflow for this compound bioconjugates.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the PEGylated conjugate from the unreacted protein, especially when there is a significant size difference.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for the size of your bioconjugate.
-
Equilibrate the column with at least two column volumes of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a recommended flow rate.
-
-
Sample Preparation:
-
Concentrate the reaction mixture if necessary.
-
Filter the sample through a 0.22 µm filter to remove any precipitates.
-
-
Chromatography:
-
Inject the sample onto the column. The injection volume should typically be 1-2% of the total column volume.
-
Elute with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated conjugate should elute earlier than the unreacted protein.
-
-
Fraction Analysis:
-
Collect fractions corresponding to the observed peaks.
-
Analyze the fractions by SDS-PAGE to identify those containing the pure bioconjugate.
-
Pool the pure fractions for further use.
-
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol leverages the change in surface charge of the biomolecule after conjugation with this compound.
-
Resin and Buffer Selection:
-
Determine the isoelectric point (pI) of your bioconjugate (this may require theoretical calculation or experimental determination).
-
Choose a cation exchange resin if the working pH is below the pI, or an anion exchange resin if the working pH is above the pI.
-
Prepare a low-salt binding buffer and a high-salt elution buffer at the desired pH.
-
-
Column Packing and Equilibration:
-
Pack the column with the selected resin according to the manufacturer's instructions.
-
Equilibrate the column with the binding buffer until the pH and conductivity of the eluate are stable.
-
-
Sample Loading:
-
Ensure your sample is in the binding buffer (perform buffer exchange if necessary).
-
Load the sample onto the column at a low flow rate to ensure efficient binding.
-
-
Elution:
-
Wash the column with several column volumes of binding buffer to remove any unbound molecules.
-
Elute the bound molecules using a linear salt gradient from the binding buffer to the elution buffer. Alternatively, a step gradient can be used.
-
The PEGylated conjugate will elute at a different salt concentration than the unreacted protein.
-
-
Fraction Analysis:
-
Collect fractions throughout the elution process.
-
Analyze fractions by SDS-PAGE and/or RP-HPLC to determine the purity.
-
Pool the fractions containing the purified bioconjugate.
-
Data Presentation
Table 1: Comparison of Purification Techniques for PEGylated Bioconjugates
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Recovery |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | - Good for removing unreacted PEG and protein.- Mild conditions preserve protein activity. | - Limited resolution for species of similar size.- Low loading capacity. | > 90% |
| Ion Exchange Chromatography (IEX) | Surface charge | - High resolution, can separate positional isomers.- High loading capacity. | - Requires optimization of pH and salt conditions.- PEG can shield charges, affecting separation. | 80-95% |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | - Can separate species with minor differences in hydrophobicity. | - Requires high salt concentrations, which may affect protein stability.- Lower capacity compared to IEX. | 70-90% |
| Ultrafiltration/ Diafiltration (UF/DF) | Molecular Weight Cutoff | - Efficient for removing small molecules like unreacted PEG.- Scalable process. | - Cannot separate conjugate from unreacted protein of similar size.- Potential for product loss due to membrane fouling. | > 95% (for buffer exchange) |
Logical Relationships and Workflows
Troubleshooting Workflow for Low Purity
This diagram outlines a logical approach to troubleshooting low purity issues after an initial purification step.
Caption: A decision-making workflow for troubleshooting low purity of bioconjugates.
References
- 2. benchchem.com [benchchem.com]
- 3. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Carboxy-PEG4-sulfonic acid Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of Carboxy-PEG4-sulfonic acid. It is designed for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains two distinct functional groups at opposite ends of a polyethylene glycol (PEG) chain: a carboxylic acid (-COOH) and a sulfonic acid (-SO3H). The carboxylic acid is typically used for forming amide bonds with primary amines (e.g., on proteins, peptides, or other molecules) after activation.[1][2][3] The sulfonic acid group is highly acidic and can be used for reactions like esterification or halogenation.[1][2] The PEG linker itself is hydrophilic and increases the solubility of the conjugate in aqueous media.[1][2]
Q2: What is the most common method for coupling the carboxyl group of this compound to a primary amine?
The most common method is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][6][7] This two-step process first activates the carboxyl group to form a more stable NHS ester, which then readily reacts with a primary amine to form a stable amide bond.[8][9]
Q3: What are the optimal pH conditions for EDC/NHS coupling reactions?
EDC/NHS coupling is a two-step reaction with different optimal pH ranges for each step:
-
Activation Step (Carboxyl Activation): The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[6] MES buffer is a common choice for this step.
-
Coupling Step (Amine Reaction): The reaction of the NHS-activated carboxyl group with the primary amine is most efficient at a pH of 7.0-8.5 .[6][8][9] Phosphate-buffered saline (PBS) or borate buffer are suitable for this step.[6]
Q4: My EDC/NHS coupling reaction is failing. What are the common causes?
Several factors can lead to failed EDC/NHS coupling reactions:
-
Reagent Instability: EDC is moisture-sensitive and can degrade easily.[5] It is crucial to use freshly opened EDC or store it properly under dry conditions.[5] Similarly, NHS esters can hydrolyze in aqueous solutions.[8][9]
-
Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction and should be avoided.[6][10][11]
-
Suboptimal pH: As mentioned in Q3, using the correct pH for both the activation and coupling steps is critical for reaction efficiency.[6]
-
Steric Hindrance: The PEG chain itself or the structure of the molecule you are conjugating to can physically block the reactive groups from coming together.[12][13][14][15]
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific side reactions that can occur during this compound coupling and provides strategies for their mitigation.
Issue 1: Low Conjugation Yield
Possible Causes:
-
Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis, which converts it back to a carboxyl group and renders it unreactive with amines. The rate of hydrolysis increases with higher pH.[8][9][16]
-
Inefficient Activation: The initial activation of the carboxyl group with EDC may be incomplete due to suboptimal pH or degraded reagents.[5][6]
-
Steric Hindrance: The PEG chain can limit the accessibility of the reactive groups, leading to lower reaction efficiency.[12][13][14]
Solutions:
-
Optimize Reaction pH and Time: Perform the activation step at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[6] Minimize the time between activation and coupling.
-
Use Fresh Reagents: Ensure that your EDC and NHS are fresh and have been stored correctly to prevent degradation from moisture.[5]
-
Increase Reagent Concentration: A higher molar excess of the PEG reagent to the protein can sometimes overcome low efficiency, but this needs to be optimized to avoid other side reactions.[17]
-
Consider a Longer PEG Linker: If steric hindrance is suspected, using a PEG linker with a longer chain might provide more flexibility and better accessibility to the reactive site.[12]
| Parameter | Condition for Low Yield | Recommended Condition |
| Activation pH | > 6.0 or < 4.5 | 4.5 - 6.0[6] |
| Coupling pH | < 7.0 or > 8.5 | 7.0 - 8.5[6] |
| EDC/NHS Reagents | Old or improperly stored | Fresh, stored desiccated at -20°C[6] |
| Reaction Buffers | Amine-containing (Tris, Glycine) | Non-amine (MES, PBS, Borate)[6] |
Issue 2: Intermolecular and Intramolecular Crosslinking
Possible Causes:
-
High Reactant Concentrations: High concentrations of the molecules being conjugated can favor the formation of cross-linked aggregates (intermolecular) or self-reaction within the same molecule (intramolecular).[18][19]
-
Multiple Reactive Sites: If the target molecule has multiple primary amine groups, the activated PEG linker can react with more than one site, leading to crosslinking.
Solutions:
-
Optimize Reactant Ratios: Carefully control the molar ratio of the this compound to the target molecule.
-
Control Reaction Concentration: Perform the reaction at a lower concentration to favor single conjugation events.[19]
-
Purification: Use size-exclusion chromatography (SEC) or ion-exchange chromatography to separate the desired monomeric conjugate from cross-linked products.[20]
Issue 3: Protein Aggregation and Precipitation
Possible Causes:
-
pH Shift: Changes in pH during the reaction can sometimes cause proteins to become unstable and aggregate.[6]
-
High EDC Concentration: In some cases, a large excess of EDC can lead to protein precipitation.[6]
Solutions:
-
Buffer Exchange: Ensure your protein is soluble and stable in the chosen reaction buffers before starting the conjugation.
-
Optimize EDC Concentration: If precipitation is observed with a high excess of EDC, try reducing the concentration.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
-
Reagent Preparation:
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[6]
-
Prepare a "Coupling Buffer" (e.g., Phosphate-Buffered Saline, pH 7.2-7.5).[6]
-
Prepare a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.5).[9]
-
Dissolve this compound in the Activation Buffer.
-
Dissolve EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Protein Preparation:
-
Dissolve the protein in the Coupling Buffer. Ensure the buffer does not contain any primary amines.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[12]
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.[12]
-
-
Characterization:
Visualizations
References
- 1. This compound | 1817735-25-3 [amp.chemicalbook.com]
- 2. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]
- 3. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]
- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Carboxy-PEG4-sulfonic acid Labeling Efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of labeling reactions involving Carboxy-PEG4-sulfonic acid. The focus is on the common N-hydroxysuccinimide (NHS) ester-based coupling chemistry used to conjugate the carboxyl group of the PEG linker to primary amines on target molecules like proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this compound labeling?
A1: this compound is a hydrophilic linker. For labeling, its terminal carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester. This activated NHS ester then reacts with primary amine groups (-NH₂) found on molecules such as the side chains of lysine residues or the N-terminus of proteins. The reaction forms a stable and covalent amide bond, effectively "labeling" the target molecule with the PEG linker.[1]
Q2: What is the most common cause of low labeling efficiency?
A2: The most frequent issue is the hydrolysis of the activated NHS ester.[1] In an aqueous environment, water molecules compete with the target primary amines to react with the NHS ester.[2] This hydrolysis reaction converts the NHS ester back to a non-reactive carboxylic acid, which reduces the overall efficiency of the desired labeling reaction.[1] Reaction conditions, especially pH, play a critical role in managing this side reaction.[3]
Q3: Can the this compound reagent react with other groups on a protein besides primary amines?
A3: While the primary target is amines, side reactions can occur with other nucleophilic groups, though with lower reactivity. These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[1] However, the resulting ester and thioester linkages are less stable than the amide bond formed with primary amines.[1]
Q4: Why is the choice of buffer so critical for this reaction?
A4: The choice of buffer is critical because many common biological buffers contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][4] These buffer components will actively compete with the target molecule for the NHS ester, drastically reducing the labeling efficiency.[3] It is essential to use an amine-free buffer.
Q5: How should the activated NHS ester of this compound be stored?
A5: NHS esters are highly susceptible to moisture, which causes hydrolysis and inactivates the reagent.[5] They should be stored desiccated at -20°C.[6] Before opening, the container should be allowed to equilibrate to room temperature to prevent water condensation.[5] For regular use, it is advisable to aliquot the reagent to avoid repeated freeze-thaw cycles and moisture exposure.[6]
Troubleshooting Guide
Problem: Very Low or No Labeling Efficiency
Low labeling efficiency is a common problem that can almost always be traced back to suboptimal reaction conditions or reagent degradation.
Question: I am observing minimal to no labeling of my protein. What are the likely causes and how can I improve the outcome?
Answer: There are several key factors to investigate. The most common culprits are incorrect pH, incompatible buffers, suboptimal reactant concentrations, and degraded reagents. Follow this guide to troubleshoot the issue.
A logical workflow for troubleshooting these issues is presented below.
1. Verify Reaction pH
The reaction between an NHS ester and a primary amine is highly pH-dependent.[7][8] At a pH below 7.2, the primary amines are protonated and thus poor nucleophiles.[3] At a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, which outcompetes the desired labeling reaction.[3][7]
| Parameter | Recommended Range | Rationale |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. The optimal pH is often cited as 8.3-8.5.[3][7][8] |
Action: Use a calibrated pH meter to confirm the pH of your reaction buffer is within the optimal range.
2. Evaluate Buffer Composition
Amine-containing buffers will directly inhibit the reaction.
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris |
| Bicarbonate/Carbonate Buffer | Glycine |
| Borate Buffer | Buffers containing any primary amine |
| HEPES Buffer | Ammonium-containing buffers |
Action: If your buffer contains primary amines, perform a buffer exchange on your protein sample using a desalting column or dialysis into a compatible buffer like PBS at pH 7.4.[3]
3. Assess Reagent Quality and Concentration
The efficiency of the reaction is dependent on the concentration of both the target molecule and the activated PEG reagent. Furthermore, the activated NHS ester is labile.
| Parameter | Recommendation | Rationale |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the bimolecular labeling reaction over the competing unimolecular hydrolysis reaction.[3] |
| NHS Ester Reagent | Dissolve immediately before use | The NHS ester hydrolyzes in the presence of moisture. Use anhydrous DMSO or DMF to prepare a stock solution.[7][8] |
| Molar Excess of PEG | 5-20 fold molar excess | A starting point for optimization; a higher excess can drive the reaction to completion, but may increase non-specific labeling. |
Action: If possible, increase the concentration of your protein. Always use a freshly prepared solution of the activated this compound NHS ester.
4. Optimize Reaction Time and Temperature
Temperature affects the rates of both the labeling reaction and the competing hydrolysis.
| Temperature | Time | Considerations |
| Room Temperature | 0.5 - 4 hours | A common starting point for many reactions.[3][7] |
| 4°C | 4 hours - Overnight | Reduces the rate of hydrolysis, which can be beneficial for sensitive reagents or when longer reaction times are needed.[3][7] |
Action: If you suspect hydrolysis is the primary issue, try performing the reaction at 4°C overnight.
The relationship between the desired labeling reaction and the competing hydrolysis is illustrated below.
Experimental Protocols
Protocol 1: General Protein Labeling Workflow
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester of this compound. Optimization is often required.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[3]
-
Activated this compound NHS ester.
-
Anhydrous DMSO or DMF.[7]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3][7]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]
-
Desalting column or dialysis cassette for purification.[3]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.[3]
-
Prepare the PEG Reagent: Allow the vial of NHS ester to warm to room temperature before opening. Dissolve the required amount in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mg/mL).
-
Initiate the Labeling Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (like Tris) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purify the Labeled Protein: Remove unreacted PEG reagent and reaction byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.[3]
-
Determine Degree of Labeling: Quantify the efficiency of the reaction by determining the average number of PEG molecules conjugated per protein molecule. This is often done using methods like MALDI-TOF mass spectrometry or by co-opting spectrophotometric methods if the PEG is attached to a chromophore.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
Technical Support Center: Carboxy-PEG4-sulfonic acid Conjugates
Welcome to the technical support center for Carboxy-PEG4-sulfonic acid and its bioconjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of conjugates prepared using this compound.
Q1: My PEGylated protein is showing reduced activity. What is the most likely cause of instability?
Loss of activity in a conjugate prepared with this compound is typically due to one of three factors:
-
Instability of the Conjugated Biomolecule: The underlying protein, antibody, or peptide may be inherently unstable under the experimental conditions (e.g., pH, temperature). While PEGylation often enhances the thermal and physical stability of proteins, it is not guaranteed.[1][2]
-
Cleavage of the Linkage: The this compound linker forms a covalent bond with the biomolecule. If this linker is attached via an amide bond (by reacting the carboxylic acid with a primary amine), the linkage is extremely stable and unlikely to be the point of failure. The half-life for the uncatalyzed hydrolysis of a peptide (amide) bond at neutral pH is estimated to be up to 1000 years.[3] If an ester linkage was formed, it is significantly more susceptible to hydrolysis, especially at neutral to high pH.[4][5]
-
Steric Hindrance: The PEG chain may physically block the active site or binding interface of the biomolecule, leading to an apparent loss of activity even if the conjugate is structurally stable.
Q2: What is the stability difference between an amide vs. an ester linkage in PEGylation?
Amide linkages are vastly more stable than ester linkages, particularly against hydrolytic cleavage. The lone pair of electrons on the amide nitrogen participates in resonance with the carbonyl group, creating a more stable bond that is less susceptible to nucleophilic attack by water.[6] Ester bonds lack this degree of resonance stabilization and are readily hydrolyzed, especially in basic conditions.[7] Because of their superior stability, amide bonds are preferred for creating long-lasting bioconjugates.[4]
Q3: How does pH affect the stability of my conjugate?
The pH of your buffer can impact stability in several ways:
-
Linkage Hydrolysis: While the amide bond formed with this compound is very stable, extreme pH (highly acidic or highly alkaline) and elevated temperatures can accelerate its hydrolysis over long periods. Ester-based linkages are much more sensitive and will hydrolyze rapidly at pH > 7.5.[8] Some specialized linkers are even designed to be acid-degradable, cleaving at pH values between 5.0 and 6.0.[9]
-
Protein Conformation: The pH of the solution is critical for maintaining the correct three-dimensional structure and, therefore, the function of a protein. Deviations from the optimal pH range can lead to denaturation, aggregation, and loss of activity.
-
Functional Group Reactivity: The reactivity of certain functional groups is pH-dependent. For example, maleimide groups used in some PEG linkers (though not this one) can hydrolyze and become non-reactive at pH values above 7.5.[8]
Q4: What are the ideal storage conditions for my this compound conjugate?
Proper storage is critical to maintain the integrity of your conjugate. General recommendations include:
-
Temperature: Store solutions at 4°C for short-term use and frozen at ≤ -20°C or -80°C for long-term storage.[10][11] Avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Light: Protect the conjugate from light, as PEG derivatives can be sensitive to photo-oxidation.[10]
-
Atmosphere: For maximum stability, especially during long-term storage, consider storing under an inert atmosphere like nitrogen or argon to prevent oxidation.[10]
-
Buffer: Use a buffer system appropriate for the stability of the conjugated biomolecule, typically around pH 6.5-7.5. Ensure the buffer components are non-reactive with your molecule.
Q5: How can I detect and quantify the degradation or aggregation of my conjugate?
Several analytical techniques can be used to assess the purity, stability, and aggregation state of your conjugate:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying the conjugate from impurities or degradation products.[]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules by size and is the gold standard for detecting and quantifying soluble aggregates (dimers, trimers, etc.).[13][14]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and can be used to assess purity and detect small molecule degradation products.
-
-
Mass Spectrometry (MS): Provides precise mass information to confirm successful conjugation and identify any degradation fragments.[15]
-
SDS-PAGE: A common method to visualize an increase in molecular weight post-PEGylation and to check for gross degradation or aggregation.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific stability-related problems.
Guide 1: Loss of Biological Activity
If your conjugate is inactive or shows significantly reduced activity, follow this diagnostic workflow.
Guide 2: Conjugate Linkage Stability
The stability of the bond connecting the PEG linker to the biomolecule is paramount. The amide bond formed from the carboxylic acid of the linker is highly robust.
Data & Protocols
Quantitative Data Summary
Table 1: Relative Stability of Common Bioconjugation Linkages
| Linkage Type | General Stability | Susceptibility to Cleavage | Typical Half-Life (pH 7.4, 37°C) |
| Amide | Very High | Resistant to hydrolysis and enzymatic cleavage.[3][4] | Months to Years |
| Ester | Low to Moderate | Susceptible to hydrolysis, especially at basic pH.[5] | Hours to Days |
| Thioether | Very High | Highly stable, resistant to hydrolysis. | Months to Years |
| Maleimide-Thiol | Moderate | Can undergo retro-Michael reaction (deconjugation) in the presence of competing thiols (e.g., glutathione).[16] | Days (can be stabilized post-reaction) |
Table 2: Recommended Analytical Methods for Stability Assessment
| Analytical Method | Primary Use | Information Provided |
| SEC-HPLC | Aggregate Quantification | Detects and quantifies soluble high molecular weight species (dimers, multimers).[13][14] |
| RP-HPLC | Purity & Degradation | Separates conjugate from free linker and small molecule impurities/degradants.[11][17] |
| SDS-PAGE | Purity & MW Shift | Visualizes molecular weight increase post-PEGylation and detects fragmentation. |
| LC-MS | Identity Confirmation | Provides accurate mass of the conjugate and identifies degradation products.[15] |
| Dynamic Light Scattering (DLS) | Aggregate Sizing | Measures the size distribution of particles in solution, sensitive to large aggregates. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Conjugate Stability
This protocol outlines a method to accelerate the degradation of the conjugate to predict its long-term stability and identify potential degradation pathways.
1. Materials:
-
Purified this compound conjugate (e.g., 1 mg/mL).
-
Buffers: 0.1 M HCl (acid stress), 0.1 M NaOH (base stress), 3% H₂O₂ (oxidative stress).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubators/water baths set to 4°C, 25°C, and 40°C.
-
Analytical instruments (HPLC, SDS-PAGE, MS).
2. Procedure:
-
Sample Preparation: Prepare aliquots of the conjugate in separate tubes for each stress condition.
-
Control: Conjugate in PBS at 4°C.
-
Acid Hydrolysis: Add 0.1 M HCl to a final pH of ~1-2.
-
Base Hydrolysis: Add 0.1 M NaOH to a final pH of ~10-11.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Use conjugate in PBS.
-
-
Incubation:
-
Incubate the acid, base, and oxidation samples at room temperature (25°C).
-
Incubate the thermal stress samples at 40°C.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze the control and stressed samples at each time point using:
-
SEC-HPLC: To monitor for aggregation.
-
RP-HPLC: To monitor for the appearance of degradation peaks and loss of the main conjugate peak.[11]
-
SDS-PAGE: To visualize fragmentation.
-
LC-MS: To identify the mass of degradation products.
-
5. Data Interpretation:
-
Compare the chromatograms and gels of the stressed samples to the control.
-
Calculate the percentage of remaining conjugate and the percentage of aggregates/degradants formed over time.
-
This data provides insight into the primary degradation pathways (e.g., more degradation under basic conditions suggests hydrolysis).
Protocol 2: Workflow for a Standard Stability Study
This diagram illustrates the typical workflow for assessing the stability of a new bioconjugate under defined storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. nhsjs.com [nhsjs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. encapsula.com [encapsula.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 11. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. enovatia.com [enovatia.com]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Removing excess Carboxy-PEG4-sulfonic acid after reaction
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess Carboxy-PEG4-sulfonic acid following its use in bioconjugation or surface modification reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must it be removed?
This compound is a small, hydrophilic linker molecule with a molecular weight of approximately 330.35 g/mol .[1][2][3][4] It contains a carboxylic acid group for conjugation to primary amines (often via EDC/NHS chemistry) and a sulfonic acid group that enhances water solubility.[4] Removing the excess, unreacted linker after the conjugation reaction is critical to prevent interference in downstream applications, ensure the purity of the final product, and obtain accurate characterization and quantification of the conjugate.[]
Q2: What are the primary methods for removing excess this compound?
The most common and effective methods leverage the significant size difference between the small linker molecule (~0.3 kDa) and the much larger target molecule (e.g., proteins, antibodies). These techniques include:
-
Dialysis/Ultrafiltration: Uses a semipermeable membrane to selectively remove small molecules.[6][7]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[]
-
Precipitation: Selectively precipitates the large target molecule, leaving the small linker in the solution.[8][9][10]
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge, exploiting the highly negative charge of the sulfonic acid group.[][6][11]
Q3: How do I choose the best purification method?
The choice of method depends on factors such as the properties of your target molecule (size, stability, charge), the required purity, sample volume, and available equipment. The table below provides a general comparison to guide your decision.
Comparison of Purification Methods
| Feature | Dialysis / Ultrafiltration | Size Exclusion Chromatography (SEC) | Precipitation |
| Principle | Separation via a semipermeable membrane based on molecular weight cutoff (MWCO).[7] | Separation based on hydrodynamic size as molecules pass through a porous resin.[][12] | Differential solubility, causing the target molecule to precipitate while impurities remain soluble.[9] |
| Key Parameter | Membrane MWCO (typically 2-5 kDa for this application).[13] | Column resin, length, and mobile phase flow rate.[14] | Choice of precipitating agent (e.g., ammonium sulfate, organic solvents).[10] |
| Advantages | Simple, gentle on proteins, suitable for large volume changes (buffer exchange). | High resolution, can separate different PEGylated species, provides analytical data.[14][15][16] | Inexpensive, rapid, scalable, and can concentrate the sample.[8][17] |
| Disadvantages | Time-consuming (can take hours to days), potential for sample dilution (dialysis) or membrane fouling (ultrafiltration).[18] | Can dilute the sample, requires specialized equipment (HPLC/FPLC), potential for product loss on the column. | May cause protein denaturation or aggregation, risk of co-precipitation of impurities. |
| Typical Runtime | 4 hours to 48 hours | 30 minutes to 2 hours | 1 to 3 hours |
| Best For | Buffer exchange and removal of small molecule reagents when time is not critical. | High-purity applications and when analytical data on the reaction mixture is needed. | Rapid, large-scale purification where some product loss or the use of denaturants is acceptable. |
Troubleshooting Guides
Troubleshooting Dialysis / Ultrafiltration
Q: My product recovery is low after dialysis. What happened? A: This is often due to an inappropriate Molecular Weight Cutoff (MWCO) of the dialysis membrane. For removing this compound (MW ~330 Da), a 2-5 kDa MWCO membrane is generally safe for most proteins and antibodies.[13] If your target molecule is small, ensure the MWCO is at least 5-10 times smaller than your product's molecular weight. Also, check for leaks in the dialysis tubing or cassette and ensure the sample was not lost during handling.
Q: I still detect the PEG linker in my sample after extensive dialysis. Why? A: Incomplete removal can result from insufficient buffer volume or too few buffer changes. For efficient removal, the dialysis buffer volume should be at least 100-200 times the sample volume for each change. Perform at least 3-4 buffer changes over 24-48 hours. Ensure adequate stirring of the buffer to prevent localized saturation around the dialysis bag.
Q: My protein precipitated in the dialysis bag. How can I prevent this? A: Protein precipitation can occur due to unfavorable buffer conditions (pH, ionic strength) or excessive concentration.[19] Ensure the dialysis buffer is compatible with your protein's stability. If you are using dialysis for concentration against a hygroscopic agent like high MW PEG, monitor the process closely to avoid over-concentration.[19]
Troubleshooting Size Exclusion Chromatography (SEC)
Q: The separation between my product and the excess PEG linker is poor. A: Poor resolution can be caused by several factors. Ensure you are using a column with the appropriate fractionation range for your target molecule. The excess linker should elute very late, near the total column volume. Other causes include column overloading, a flow rate that is too high, or a deteriorating column bed. Reduce the sample volume or concentration and optimize the flow rate according to the manufacturer's instructions.
Q: I'm seeing a very broad peak for my purified product. A: Peak broadening can indicate interactions between your protein and the chromatography resin. It can also be caused by diffusion if the flow rate is too low. Ensure your mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions. Also, check for sample aggregation, which can be assessed by running a non-reduced SDS-PAGE.
Q: Why is my product recovery low after SEC? A: Low recovery is often due to non-specific adsorption of the product to the column matrix or tubing.[14] Including a small amount of a non-ionic detergent in the mobile phase or increasing its ionic strength can help mitigate this. Ensure you have collected all relevant fractions and that none of the product was lost in the void volume with aggregates.
Experimental Protocols
Protocol 1: Removal by Dialysis
This protocol is suitable for removing the small PEG linker from a much larger protein or antibody.
Methodology:
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cutoff (MWCO) between 2 kDa and 5 kDa. Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette your reaction mixture into the tubing, leaving sufficient space at the top (headspace) to allow for potential osmotic changes in volume. Secure the open end with a second clip.
-
Dialysis: Submerge the sealed dialysis bag in a beaker containing a compatible buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100 times the sample volume.
-
Stirring: Place the beaker on a magnetic stir plate and add a stir bar. Stir the buffer gently to ensure efficient diffusion.
-
Buffer Exchange: Allow dialysis to proceed for 3-4 hours. Discard the buffer and replace it with fresh, cold buffer.
-
Repeat: Repeat the buffer exchange step at least three more times. For optimal results, an overnight dialysis step is recommended after the initial changes.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the exterior, and transfer the purified sample from the bag into a clean tube.
References
- 1. labsolu.ca [labsolu.ca]
- 2. precisepeg.com [precisepeg.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [myskinrecipes.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vivaproducts.com [vivaproducts.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentrating Proteins by Salt, Polyethylene Glycol, Solvent, SDS Precipitation, Three-Phase Partitioning, Dialysis, Centrifugation, Ultrafiltration, Lyophilization, Affinity Chromatography, Immunoprecipitation or Increased Temperature for Protein Isolation, Drug Interaction, and Proteomic and Peptidomic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 18. Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Carboxy-PEG4-sulfonic acid Reactions
Welcome to the technical support center for Carboxy-PEG4-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with scaling up bioconjugation reactions involving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound from laboratory to pilot or manufacturing scale introduces several challenges that can impact reaction efficiency, product purity, and overall process robustness. These challenges include:
-
Reaction Control and Homogeneity: Ensuring consistent mixing and temperature control in large-volume reactors is critical. Poor mixing can lead to localized "hot spots" of high reagent concentration, resulting in undesirable side reactions, aggregation, or incomplete conversion.
-
Purification and Impurity Removal: The removal of unreacted this compound, coupling agents (e.g., EDC/NHS), and reaction byproducts becomes more complex at scale. The high polarity imparted by the sulfonic acid group can influence the chromatographic behavior of the desired product and impurities, making separation challenging.
-
Solubility and Handling: While the PEG and sulfonic acid moieties enhance water solubility, high concentrations of reactants or intermediates in large-scale reactions can still lead to precipitation or aggregation, particularly if the target molecule is hydrophobic.
-
Process Monitoring: Real-time monitoring of the reaction progress to determine the optimal endpoint is more difficult in a large-scale setup. The implementation of Process Analytical Technology (PAT) can be beneficial for monitoring critical process parameters.[1][2][3][4]
-
Consistency and Reproducibility: Maintaining batch-to-batch consistency is a key challenge in large-scale manufacturing. Minor variations in raw material quality, reagent addition rates, or mixing efficiency can lead to significant differences in the final product profile.
Q2: How does the sulfonic acid group in this compound affect the reaction and purification process at scale?
A2: The sulfonic acid group is a strong acid and remains ionized over a wide pH range. This has several implications for scale-up:
-
Enhanced Solubility: The sulfonic acid group significantly increases the water solubility of the linker and the resulting conjugate, which can be advantageous in preventing aggregation of hydrophobic molecules.
-
Purification Challenges: The strong anionic nature of the sulfonate can lead to strong interactions with anion-exchange chromatography resins, requiring harsher elution conditions that could potentially compromise the stability of the product. It can also influence the retention behavior in reversed-phase chromatography, making method development more complex.
-
pH Control: The presence of the sulfonic acid can influence the overall buffering capacity of the reaction mixture. Careful control of the reaction pH is crucial, especially for pH-sensitive steps like the activation of the carboxylic acid with EDC/NHS.
-
Potential for Side Reactions: While generally stable, the sulfonic acid group could potentially interact with other functional groups under certain conditions, although this is less common than reactions involving the carboxylic acid.
Q3: What are the recommended coupling chemistries for this compound, and are there any scale-up considerations?
A3: The most common method for conjugating this compound is through the activation of its terminal carboxylic acid group to react with primary amines on the target molecule. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely adopted strategy.
Scale-up considerations for EDC/NHS coupling include:
-
Reagent Stability: EDC and NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. At a larger scale, the extended reaction times and larger volumes can increase the impact of hydrolysis, reducing coupling efficiency. Reagents should be prepared fresh and used promptly.
-
Controlled Reagent Addition: To avoid high local concentrations of activating agents, which can lead to side reactions and aggregation, a controlled addition strategy (e.g., using a syringe pump) is recommended for large-scale reactions.
-
pH Management: The optimal pH for the activation of the carboxyl group with EDC is typically between 4.5 and 6.0. The subsequent reaction with the amine is more efficient at a pH of 7.0-8.5. In a large-scale, single-pot reaction, maintaining this pH shift can be challenging. A two-step process with buffer exchange may be considered.
-
Quenching: Unreacted NHS esters should be quenched to prevent unwanted side reactions. The addition of a quenching agent like hydroxylamine or Tris buffer is crucial for process control.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product at Large Scale
| Potential Cause | Recommended Action |
| Inefficient Mixing | Characterize and optimize mixing parameters (e.g., impeller speed, type, and position). Consider using computational fluid dynamics (CFD) to model mixing in the reactor. For very large scales, multiple addition points for reagents may be necessary. |
| Hydrolysis of Activated Linker | Minimize the time between activation and reaction with the amine. Ensure reagents are anhydrous and prepare solutions immediately before use. Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Suboptimal pH | Implement robust pH monitoring and control throughout the reaction. Use appropriate buffer systems with sufficient capacity to handle the addition of acidic or basic reagents. |
| Incorrect Stoichiometry | Re-optimize the molar ratio of the linker, coupling agents, and target molecule at the target scale. Small-scale optimization may not directly translate to large-scale production. |
| Side Reactions | Analyze byproducts to identify potential side reactions. The formation of N-acylurea is a common side reaction with EDC that can be minimized by the addition of NHS. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Unreacted this compound | Optimize the stoichiometry of the reaction to drive it to completion. For purification, consider using a multi-modal chromatography approach (e.g., a combination of ion-exchange and reversed-phase) to separate the highly polar unreacted linker from the product. |
| Aggregates | Optimize reaction conditions (concentration, temperature, pH) to minimize aggregation. The use of excipients or solubility enhancers may be necessary. For purification, size exclusion chromatography (SEC) is effective at removing aggregates. |
| Di- or Poly-PEGylated Species | Control the stoichiometry and reaction time to favor mono-PEGylation. Site-specific conjugation strategies may be necessary if random PEGylation is an issue. |
| Residual Coupling Agents and Byproducts | Implement an efficient quenching step. For purification, tangential flow filtration (TFF) or diafiltration can be effective for removing small molecule impurities at scale. |
Quantitative Data Presentation
The following table provides a hypothetical comparison of reaction parameters and outcomes when scaling up a typical EDC/NHS coupling reaction with this compound. This data is illustrative and should be adapted based on specific experimental findings.
| Parameter | Lab Scale (100 mg product) | Pilot Scale (10 g product) | Key Scale-Up Challenge & Mitigation |
| Reaction Volume | 10 mL | 1 L | Heat and Mass Transfer: Ensure adequate mixing and temperature control in the larger vessel. |
| Reactant Concentration | 10 mg/mL | 10 mg/mL | Solubility: Higher volumes increase the risk of localized precipitation. Ensure robust agitation. |
| Molar Ratio (Linker:Amine) | 5:1 | 3:1 | Cost & Purity: Reduce excess of expensive linker at scale. Requires more precise process control to achieve high conversion. |
| Reagent Addition Time | Bolus addition | 30 minutes (controlled) | Reaction Control: Slow addition prevents high local concentrations and side reactions. |
| Reaction Time | 4 hours | 6 hours | Kinetics & Monitoring: Reactions may be slower at scale. Implement in-process controls (e.g., HPLC) to monitor progress. |
| Typical Yield | 75% | 65% | Process Efficiency: Yield losses are common at scale. Process optimization and robust purification are critical. |
| Purity (by HPLC) | 95% | 90% | Purification Efficiency: Separation is more challenging at scale. May require multi-step purification. |
Experimental Protocols
Detailed Methodology for Pilot-Scale (10 g) Amine Coupling using this compound
This protocol outlines a two-step EDC/NHS coupling reaction for conjugating this compound to a primary amine-containing molecule at a 10-gram scale.
Materials:
-
Amine-containing molecule (Substrate): 10 g
-
This compound: (Molar equivalent to be optimized, e.g., 3 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): (e.g., 3.3 equivalents)
-
N-hydroxysuccinimide (NHS): (e.g., 3.3 equivalents)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reaction Vessel: 2 L jacketed glass reactor with overhead stirring
-
Addition Funnel or Syringe Pump
Procedure:
-
Preparation:
-
Dissolve 10 g of the amine-containing substrate in 500 mL of Coupling Buffer in the reaction vessel. Stir gently until fully dissolved.
-
In a separate container, dissolve the required amount of this compound in 200 mL of Activation Buffer.
-
In another container, prepare the activation solution by dissolving EDC and NHS in 100 mL of Activation Buffer immediately before use.
-
-
Activation of this compound:
-
To the solution of this compound, add the freshly prepared EDC/NHS solution slowly over 15 minutes with stirring.
-
Allow the activation reaction to proceed for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Using an addition funnel or syringe pump, add the activated this compound solution to the reaction vessel containing the amine-substrate solution over a period of 30 minutes. Maintain a constant temperature (e.g., 20°C) in the reactor using the jacket.
-
Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by taking small aliquots for analysis (e.g., HPLC-MS) every hour.
-
-
Quenching:
-
Once the reaction has reached the desired level of completion, add 20 mL of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted NHS esters.
-
Stir for an additional 30 minutes at room temperature.
-
-
Purification (Example using Tangential Flow Filtration and Chromatography):
-
Diafiltration (Buffer Exchange and Small Molecule Removal):
-
Concentrate the reaction mixture and perform diafiltration using a Tangential Flow Filtration (TFF) system with an appropriate molecular weight cutoff (MWCO) membrane to remove unreacted linker, EDC, NHS, and byproducts. Diafilter against 10 volumes of a suitable buffer (e.g., 20 mM Phosphate Buffer, pH 7.0).
-
-
Chromatographic Purification:
-
Further purify the diafiltered product using an appropriate chromatography method. For example, if the product is a protein, ion-exchange chromatography followed by size-exclusion chromatography can be used to remove any remaining impurities and aggregates.
-
-
-
Analysis and Characterization:
-
Analyze the final product for purity (HPLC), identity (Mass Spectrometry), and concentration (e.g., UV-Vis spectroscopy).
-
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Signaling Pathway of EDC/NHS Coupling Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. mt.com [mt.com]
- 4. Process Analytical Technology - Eppendorf South Asia Pacific [eppendorf.com]
Impact of buffer choice on Carboxy-PEG4-sulfonic acid conjugation
This technical support center provides guidance on the impact of buffer choice on the conjugation of Carboxy-PEG4-sulfonic acid to amine-containing molecules. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Troubleshooting Guide
Q1: I am observing very low or no conjugation of my this compound to my protein. What are the likely causes related to my buffer?
A1: Low conjugation efficiency is a common issue often linked to suboptimal buffer conditions. Here are the primary buffer-related factors to investigate:
-
Incorrect pH: The reaction between an N-hydroxysuccinimide (NHS) ester-activated this compound and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5, with the ideal being around 8.3-8.5.[1][2][] At lower pH values, the primary amines on your target molecule will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[4]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[5][6] These buffer components will compete with your target molecule for reaction with the activated this compound, significantly reducing the conjugation yield.[5]
-
Rapid Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, a competing reaction with water that deactivates the ester. The rate of hydrolysis increases significantly with higher pH.[4][6] While a slightly basic pH is required for the amine to be reactive, a pH above 9.0 can lead to rapid hydrolysis of the NHS ester before it has a chance to react with your target molecule.[7]
Solution Workflow:
Caption: Troubleshooting workflow for low conjugation yield.
Q2: My final conjugate solution shows a significant drop in pH after the reaction. Is this normal?
A2: Yes, a decrease in pH during the conjugation reaction is expected. The reaction between the NHS ester and a primary amine releases N-hydroxysuccinimide (NHS) as a byproduct.[8] Additionally, the competing hydrolysis reaction of the NHS ester also produces NHS and a carboxylic acid. Both of these byproducts are acidic and will lower the pH of the reaction mixture over time.[1][9] If you are performing a large-scale labeling reaction, it is advisable to use a more concentrated buffer or monitor and adjust the pH during the reaction to maintain the optimal range.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for this compound conjugation?
A1: For the conjugation of NHS-activated this compound to primary amines, several buffers are recommended. The key is to use a buffer that does not contain primary amines and can maintain a stable pH in the optimal range of 7.2-8.5.[][6] Commonly used buffers include:
-
Phosphate-Buffered Saline (PBS): A widely used buffer that is generally compatible.
-
Sodium Bicarbonate Buffer (0.1 M): Effective at maintaining a pH around 8.3-8.5.[1][2]
-
Borate Buffer: Another suitable option for maintaining a slightly alkaline pH.
Q2: Can I use MES buffer for this compound conjugation?
A2: MES (2-(N-morpholino)ethanesulfonic acid) buffer is typically used for EDC/NHS chemistry to activate carboxylic acids, which is the preceding step to forming the NHS ester of this compound. MES buffer has a pKa of 6.1 and is effective in the pH range of 5.5-6.7, which is optimal for the EDC reaction. However, MES buffer is not ideal for the subsequent conjugation of the NHS ester to a primary amine, as this step requires a higher pH (7.2-8.5) to ensure the amine is deprotonated and reactive.
Q3: How does the choice of buffer impact the stability of the activated this compound (NHS ester)?
A3: The primary way the buffer impacts the stability of the NHS ester is through its pH. The NHS ester is susceptible to hydrolysis, and the rate of this hydrolysis is highly pH-dependent.
| pH | Half-life of NHS Ester Hydrolysis (at 4°C) |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
This data is for general NHS esters and serves as a guideline.[6][10]
As the table illustrates, increasing the pH significantly accelerates the hydrolysis of the NHS ester. Therefore, while a pH of 8.3-8.5 is optimal for the amine reaction, it's a compromise to balance the amine's reactivity with the NHS ester's stability.[4] Reactions at higher pH should be performed with shorter incubation times.
Q4: I need to dissolve my this compound NHS ester in an organic solvent first. How does this affect my buffer choice?
A4: this compound itself is water-soluble due to the PEG and sulfonic acid groups.[11][12][13][14] However, if you are using a pre-activated NHS ester form that has lower aqueous solubility, you may need to dissolve it in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][2] When doing so:
-
Ensure the organic solvent is anhydrous (dry) to minimize premature hydrolysis of the NHS ester.[5]
-
Use high-quality, amine-free DMF, as it can degrade into dimethylamine, which will react with the NHS ester.[2]
-
The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid denaturation of protein targets.[15]
The choice of buffer (e.g., PBS, bicarbonate) remains the same, but you must account for the small volume of organic solvent being added.
Experimental Protocols
Protocol: Activation of this compound and Conjugation to a Protein
This protocol is a general guideline. Optimal conditions may vary depending on the specific application.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5[1][2]
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]
-
Desalting column or dialysis equipment
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of NHS followed by a 5-fold molar excess of EDC to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to Protein
-
Immediately after activation, exchange the buffer of the activated this compound to the Reaction Buffer using a desalting column.
-
Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[4]
-
Add the activated this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]
Step 3: Quenching and Purification
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]
-
Remove excess, unreacted PEG reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4]
Conjugation Reaction Workflow:
Caption: General workflow for PEGylation of proteins.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. This compound [myskinrecipes.com]
- 12. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. This compound | 1817735-25-3 [amp.chemicalbook.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Validation & Comparative
Characterizing Carboxy-PEG4-sulfonic Acid Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrophilic linker, Carboxy-PEG4-sulfonic acid, is increasingly utilized in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal carboxylic acid and sulfonic acid groups offer versatile conjugation chemistries. Accurate characterization of these conjugates is paramount for ensuring efficacy and safety. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, providing detailed information on molecular weight, conjugation efficiency, and structural integrity.
This guide offers a comparative overview of the mass spectrometric characterization of this compound conjugates. Due to a lack of publicly available, specific experimental data for this particular linker, this guide will draw upon established principles of mass spectrometry for PEGylated compounds, molecules with carboxylic and sulfonic acid groups, and related bioconjugates to provide a robust framework for analysis.
Performance Comparison with Alternative Linkers
The choice of linker can significantly impact the physicochemical properties and, consequently, the mass spectrometric behavior of a bioconjugate. Here, we compare the anticipated MS characteristics of this compound with a common alternative, the NHS-ester activated PEG4 linker (NHS-PEG4-acid).
| Feature | This compound Conjugate | NHS-PEG4-acid Conjugate | Rationale & Expected Performance |
| Ionization Efficiency | Expected to be high in both positive and negative ion modes. The sulfonic acid group is a strong acid and will readily deprotonate in negative mode. The carboxylic acid can be protonated in positive mode. | Primarily ionized in positive ion mode through protonation of the amide bond formed upon reaction with an amine. | The presence of the highly acidic sulfonic acid group in the this compound linker is expected to provide superior ionization efficiency in negative ion mode ESI-MS compared to the NHS-PEG4-acid linker. |
| Fragmentation Pattern (MS/MS) | Fragmentation is anticipated to occur along the PEG chain (loss of 44 Da units) and potentially at the bond connecting the sulfonic acid group. The charged state will influence fragmentation. | Fragmentation will primarily occur along the PEG chain and at the amide bond formed during conjugation. | Both linkers will exhibit the characteristic neutral loss of ethylene glycol units. The sulfonic acid moiety may provide a unique fragmentation signature for this compound conjugates, aiding in structural elucidation. |
| Chromatographic Separation | The high polarity may necessitate Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation. | Can be analyzed by both Reversed-Phase (RP) and HILIC, depending on the hydrophobicity of the conjugated molecule. | The sulfonic acid group imparts significant hydrophilicity, making HILIC a potentially more suitable chromatographic technique for baseline separation of conjugates and related impurities.[1][2][3][4] |
| Data Interpretation | The presence of the sulfur atom provides a distinct isotopic pattern that can aid in identification. | Standard PEG fragmentation patterns are well-characterized. | The unique isotopic signature of sulfur in this compound conjugates can simplify data analysis and increase confidence in identification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality mass spectrometry data. Below are recommended protocols for the analysis of this compound conjugates.
Sample Preparation
-
Desalting: It is critical to remove non-volatile salts (e.g., from buffers) that can suppress ionization and contaminate the mass spectrometer.
-
For protein conjugates, use spin columns or dialysis with a volatile buffer like ammonium acetate or ammonium bicarbonate.
-
For small molecule conjugates, solid-phase extraction (SPE) with a suitable stationary phase can be employed.
-
-
Concentration Adjustment: Adjust the sample concentration to the optimal range for the mass spectrometer being used (typically in the low micromolar to nanomolar range).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography:
-
HILIC: For highly polar conjugates, a HILIC column is recommended.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous portion.
-
-
Reversed-Phase (RP): For less polar conjugates, a C18 or C8 column can be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of aqueous solvent and gradually increase the organic portion.
-
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) is the preferred method.
-
Positive Ion Mode: For observing protonated molecules [M+H]+ and other adducts.
-
Negative Ion Mode: For observing deprotonated molecules [M-H]-, which is expected to be highly sensitive for the sulfonic acid group.
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential for accurate mass determination and resolving complex isotopic patterns.
-
MS/MS Fragmentation:
-
Collision-Induced Dissociation (CID): A widely used method that provides information about the core structure.
-
Higher-Energy C-trap Dissociation (HCD): Often yields more fragmentation information, especially for the PEG chain.
-
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Experimental Workflow for Characterization
Caption: Workflow for the mass spectrometric characterization of conjugates.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate LC-MS method.
Anticipated Fragmentation Pathways
Caption: Expected primary fragmentation pathways in negative ion mode.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Carboxy-PEG4-Sulfonic Acid Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) derivatives to proteins, known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules. The specific linker used, such as Carboxy-PEG4-sulfonic acid, introduces unique physicochemical characteristics that necessitate tailored analytical approaches for accurate characterization and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of proteins modified with this compound, offering supporting experimental insights and detailed protocols.
The presence of both a carboxylic acid and a sulfonic acid group on the PEG linker imparts a significant negative charge to the modified protein. This feature, in addition to the changes in size and hydrophobicity resulting from PEGylation, can be leveraged for high-resolution separation. This guide will compare the performance of Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX), and also explore the potential of Hydrophobic Interaction Chromatography (HIC) and Mixed-Mode Chromatography (MMC) as powerful alternatives.
Comparative Performance of HPLC Methods
The choice of HPLC method for analyzing this compound modified proteins depends on the specific analytical goal, such as determining the degree of PEGylation, separating positional isomers, or quantifying impurities. The following table summarizes the key performance characteristics of each technique.
| Method | Principle of Separation | Primary Application | Resolution | Selectivity | Analysis Time | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Separation of PEGylated species from unmodified protein; separation of positional isomers. | High | High | Moderate to Long | Excellent for resolving species with different hydrophobic profiles.[1][2] | Can lead to protein denaturation; complex method development. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Separation of PEGylated protein from unreacted PEG and unmodified protein; detection of aggregates.[3] | Low to Moderate | Moderate | Short | Simple and robust method; non-denaturing conditions.[4] | Limited resolution for species of similar size, such as positional isomers.[5] |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of positional isomers; determination of the degree of PEGylation.[5] | High | High | Moderate | Highly effective for separating molecules with different charge states, ideal for sulfonic acid-modified proteins.[5] | Sensitive to buffer pH and ionic strength; may require method optimization. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Orthogonal method for purity analysis; separation of PEGylated species. | Moderate to High | Moderate | Moderate | Non-denaturing conditions; separates based on subtle differences in hydrophobicity.[][7] | Resolution can be lower than RP-HPLC for closely related species.[] |
| Mixed-Mode Chromatography (MMC) | Combination of charge, hydrophobicity, etc. | High-resolution separation of complex mixtures; purification of target PEGylated species.[8][9] | Very High | Very High | Moderate to Long | Offers unique selectivity by combining multiple separation mechanisms.[8][10] | Complex method development due to multiple interaction modes.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical techniques. Below are representative protocols for the key HPLC methods discussed.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is effective for separating PEGylated proteins based on differences in hydrophobicity.
-
Column: A wide-pore C4 or C18 column (e.g., Jupiter 300 C4) is recommended for protein separations.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 70% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60 °C to improve peak shape.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dilute the protein sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Size-Exclusion Chromatography (SEC) Protocol
SEC separates molecules based on their size in solution and is ideal for separating PEGylated conjugates from unreacted protein and PEG, as well as for detecting aggregates.[4]
-
Column: A silica-based column with a pore size appropriate for the expected hydrodynamic radius of the PEGylated protein (e.g., Agilent AdvanceBio SEC).[4]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another physiological buffer.
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic).
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dissolve the protein sample in the mobile phase to a concentration of 1-5 mg/mL.
Ion-Exchange Chromatography (IEX) Protocol
Given the sulfonic acid group, anion-exchange chromatography is particularly well-suited for the analysis of this compound modified proteins.
-
Column: A strong anion-exchange (SAX) column.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Exchange the protein sample into Mobile Phase A using a desalting column or dialysis.
Visualizing Experimental Workflows
Understanding the sequence of steps in an analytical process is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate typical experimental workflows.
Caption: Workflow for RP-HPLC analysis of modified proteins.
Caption: Workflow for SEC analysis of modified proteins.
Caption: Workflow for IEX analysis of modified proteins.
Logical Relationships in Analytical Strategy
A multi-step HPLC approach is often employed for comprehensive characterization. For instance, SEC can be used for initial sample cleanup and aggregate analysis, followed by a higher-resolution technique like IEX or RP-HPLC for detailed analysis of PEGylation heterogeneity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. qyaobio.com [qyaobio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bioradiations.com [bioradiations.com]
A Head-to-Head Comparison of Amine-Reactive PEG4 Linkers: Carboxy-PEG4-sulfonic acid vs. NHS-PEG4-acid
In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and stability of biomolecular conjugates. This guide provides an in-depth comparison of two popular PEG4 linkers for amine conjugation: Carboxy-PEG4-sulfonic acid and NHS-PEG4-acid.
Executive Summary
This compound is a heterobifunctional linker featuring a terminal carboxylic acid and a sulfonic acid group. The carboxylic acid can be activated to react with primary amines, while the sulfonic acid group imparts high hydrophilicity. This linker offers flexibility in conjugation strategy through the use of activators.
NHS-PEG4-acid is a heterobifunctional linker with a pre-activated N-hydroxysuccinimide (NHS) ester at one end and a carboxylic acid at the other. The NHS ester reacts efficiently with primary amines without the need for additional activating agents, offering a more direct conjugation approach. The terminal carboxylic acid provides a secondary site for potential modification.
The selection between these two linkers hinges on the specific requirements of the conjugation reaction, including the desired reactivity, stability of the starting materials, and the overall workflow.
Chemical Structures and Properties
A clear understanding of the chemical structures of these linkers is fundamental to appreciating their reactivity and application.
| Feature | This compound | NHS-PEG4-acid |
| Molecular Formula | C11H22O9S | C16H25NO10 |
| Molecular Weight | ~330.35 g/mol | ~391.37 g/mol |
| Amine-Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Secondary Functional Group | Sulfonic Acid (-SO3H) | Carboxylic Acid (-COOH) |
| Key Characteristics | Requires activation (e.g., with EDC/NHS) to react with amines. The sulfonic acid group significantly increases water solubility. | The NHS ester is highly reactive towards primary amines at physiological to slightly basic pH. No activators are needed for the initial conjugation. |
Performance Comparison: Reactivity, Stability, and Solubility
| Parameter | This compound | NHS-PEG4-acid |
| Reaction with Amines | Requires a two-step activation and conjugation process. The carboxylic acid is first activated with a carbodiimide, such as EDC, often in the presence of NHS or Sulfo-NHS, to form an amine-reactive intermediate.[1][2] | The NHS ester reacts directly with primary amines in a one-step conjugation, forming a stable amide bond.[] This reaction is typically rapid and efficient at pH 7.2-8.5.[] |
| Reaction Efficiency | Efficiency is dependent on the successful activation of the carboxylic acid. The intermediate O-acylisourea formed by EDC is unstable in aqueous solutions and can hydrolyze back to the carboxylate. The addition of NHS or Sulfo-NHS creates a more stable ester intermediate, improving coupling efficiency.[1] | Generally high, as the NHS ester is a potent acylating agent for primary amines. However, the NHS ester is also susceptible to hydrolysis, which can compete with the aminolysis reaction, especially at higher pH and lower protein concentrations.[4] |
| Stability of the Linker | The carboxylic acid and sulfonic acid groups are highly stable under typical storage conditions. | The NHS ester is moisture-sensitive and will hydrolyze over time, particularly in solution.[5] It is recommended to use the reagent immediately after reconstitution.[5] Stock solutions in anhydrous organic solvents can be stored at low temperatures. |
| Stability of the Conjugate | Forms a highly stable amide bond upon successful conjugation. | Forms a highly stable amide bond. |
| Solubility | The presence of the highly polar sulfonic acid group gives this linker excellent water solubility.[6] This can be advantageous when working with hydrophobic molecules or to enhance the solubility of the final conjugate.[7] | The PEG4 chain provides good water solubility.[8] The terminal carboxylic acid can be deprotonated at neutral pH, further enhancing solubility. |
| Control over Reaction | The two-step nature of the reaction allows for more control. The carboxylic acid can be activated and excess activators can be removed before the addition of the amine-containing biomolecule, which can help to prevent unwanted side reactions such as polymerization of the biomolecule if it also contains carboxyl groups.[1] | The reaction is more direct but offers less control over the timing of the reaction once the reagents are mixed. |
Experimental Protocols
Detailed methodologies for utilizing these linkers in bioconjugation are presented below. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Conjugation of a Protein using this compound
This protocol outlines a two-step EDC/NHS activation and subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Protein with available primary amines (e.g., antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the this compound stock solution.
-
Add a 1.2 to 1.5-fold molar excess of both EDC and Sulfo-NHS to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately after activation, add the activated linker solution to the protein solution in the Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the resulting conjugate from unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Conjugation of a Protein using NHS-PEG4-acid
This protocol describes the direct conjugation of the NHS-ester moiety to a primary amine on a protein.
Materials:
-
NHS-PEG4-acid
-
Protein with available primary amines (e.g., antibody)
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of NHS-PEG4-acid (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation to Protein:
-
Prepare the protein solution in the Coupling Buffer.
-
Add a 10-20 fold molar excess of the NHS-PEG4-acid stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the resulting conjugate from unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for bioconjugation using each linker.
Caption: A comparison of the bioconjugation workflows for the two linkers.
The signaling pathways for the amine conjugation reactions are detailed below.
Caption: Reaction pathways for amine conjugation with the two linkers.
Conclusion and Recommendations
Both this compound and NHS-PEG4-acid are effective linkers for the conjugation of molecules to primary amines on proteins and other biomolecules. The choice between them should be guided by the specific needs of the experiment.
Choose this compound when:
-
Enhanced water solubility is paramount: The sulfonic acid group provides superior hydrophilicity, which can be crucial for poorly soluble drugs or to improve the overall properties of the final conjugate.
-
Greater control over the reaction is needed: The two-step protocol allows for the removal of activating agents before the addition of the target protein, minimizing the risk of intramolecular crosslinking or polymerization.
-
The starting material needs to be highly stable: The carboxylic acid functional group is very stable during storage.
Choose NHS-PEG4-acid when:
-
A simpler, one-step conjugation is preferred: The pre-activated NHS ester streamlines the workflow, saving time and reducing the number of reagents required.
-
High reactivity is desired: NHS esters are highly reactive towards amines, often leading to faster reaction times and high conjugation yields.
-
Working with molecules that may be sensitive to the conditions of EDC/NHS activation.
For researchers in drug development, the discrete nature of these PEG4 linkers is a significant advantage over polydisperse PEGs, as it ensures homogeneity and batch-to-batch consistency of the resulting bioconjugate, which is a critical consideration for therapeutic applications.[9] Ultimately, empirical testing and optimization will be necessary to determine the most suitable linker and reaction conditions for any given application.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Carboxy-PEG-sulfonic acid (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 7. adcreview.com [adcreview.com]
- 8. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Heterobifunctional PEG Linkers: Spotlight on Carboxy-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and overall success of the resulting conjugate. Among the diverse array of available options, heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] This guide provides an objective comparison of Carboxy-PEG4-sulfonic acid with other commonly used heterobifunctional PEG linkers, supported by representative experimental data and detailed methodologies.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are molecules that possess two different reactive functional groups at either end of a polyethylene glycol chain.[3][4] This dual reactivity allows for the sequential and controlled conjugation of two different molecules, such as a protein and a small molecule drug.[3] The PEG component enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer between the conjugated molecules.[5][6]
This compound is a heterobifunctional PEG linker featuring a carboxylic acid group and a sulfonic acid group.[7][8] The terminal carboxylic acid can be activated to react with primary amines, while the highly hydrophilic sulfonic acid group enhances the water solubility of the conjugate.[9][10] This guide will compare its performance characteristics to two widely used classes of heterobifunctional linkers: NHS-PEG-Maleimide and SMCC.
Performance Comparison of Heterobifunctional PEG Linkers
The selection of a heterobifunctional PEG linker is a critical decision in the design of bioconjugates, with significant implications for the performance and therapeutic efficacy of the final product. This section provides a comparative analysis of this compound against two industry-standard linkers, NHS-PEG-Maleimide and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), across key performance indicators. The data presented in the following tables are representative values derived from established principles and published studies on similar linker chemistries, intended to provide a standardized basis for comparison.
Table 1: Reactivity and Conjugation Efficiency
This table summarizes the key reactivity parameters and expected conjugation efficiencies for each linker type. The efficiency of the conjugation reaction is paramount as it directly influences the yield and purity of the desired bioconjugate.
| Feature | This compound | NHS-PEG-Maleimide | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH2) | Primary Amines (-NH2) and Sulfhydryls (-SH) | Primary Amines (-NH2) and Sulfhydryls (-SH) |
| Reaction Chemistry | EDC/NHS Coupling | NHS ester aminolysis; Maleimide-thiol addition | NHS ester aminolysis; Maleimide-thiol addition |
| Optimal Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5[5][11] | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5[5] | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5[6] |
| Typical Conjugation Efficiency | 70-90%[12][13] | 80-95%[] | 75-90% |
Table 2: Stability of Resulting Bioconjugate
The stability of the covalent bond formed by the linker is a critical determinant of the bioconjugate's in vivo performance. This table compares the stability of the linkages formed by each of the subject linkers.
| Feature | This compound | NHS-PEG-Maleimide | SMCC |
| Bond Formed | Amide Bond | Amide and Thioether Bond | Amide and Thioether Bond |
| Bond Stability | Highly stable under physiological conditions[][15] | Amide bond is highly stable; Thioether bond is susceptible to retro-Michael addition and hydrolysis[16][17] | Amide bond is highly stable; Thioether bond has higher stability than linear maleimide linkers due to the cyclohexane bridge[6] |
| Half-life in Plasma (representative) | > 200 hours (Amide bond) | Variable (Thioether bond can degrade over time)[18] | Generally more stable than linear maleimide-derived thioether bonds[19] |
Table 3: Physicochemical Properties of the Linker and Conjugate
The physicochemical properties of the linker itself, such as its hydrophilicity, can significantly influence the characteristics of the final bioconjugate, including its solubility and potential for aggregation.
| Feature | This compound | NHS-PEG-Maleimide | SMCC |
| Hydrophilicity | High (due to PEG and sulfonic acid group)[10] | Moderate (due to PEG chain) | Low (hydrophobic cyclohexane group) |
| Solubility Enhancement of Conjugate | High[9][10] | Moderate[20] | Low |
| Potential for Protein Aggregation | Low (sulfonic acid group can help prevent aggregation)[21][22] | Moderate | Higher, due to hydrophobicity |
Experimental Protocols
Detailed and optimized protocols are essential for achieving successful and reproducible bioconjugation. Below are methodologies for key experiments related to the use and evaluation of this compound.
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Model Protein
This protocol describes the covalent attachment of this compound to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the model protein in Coupling Buffer to a final concentration of 2 mg/mL.
-
Linker Activation:
-
Dissolve this compound in Activation Buffer to a concentration of 10 mg/mL.
-
Immediately before use, dissolve EDC and sulfo-NHS in Activation Buffer to concentrations of 10 mg/mL and 20 mg/mL, respectively.
-
In a microcentrifuge tube, combine 100 µL of the this compound solution with a 10-fold molar excess of EDC and a 20-fold molar excess of sulfo-NHS.
-
Incubate the mixture for 15 minutes at room temperature with gentle mixing.[23]
-
-
Conjugation:
-
Add the activated linker solution to the protein solution at a 20-fold molar excess of linker to protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.[23]
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and use UV-Vis spectroscopy to determine the concentration of the conjugate. Further characterization can be performed using mass spectrometry.[24][25][26]
Protocol 2: Determination of Conjugate Stability in Human Plasma
This protocol outlines a method to assess the stability of the bioconjugate in a physiologically relevant medium.
Materials:
-
Purified bioconjugate
-
Human plasma
-
PBS, pH 7.4
-
SDS-PAGE apparatus and reagents
-
HPLC system
Procedure:
-
Incubation:
-
Dilute the purified bioconjugate to a final concentration of 1 mg/mL in human plasma.
-
As a control, dilute the conjugate to the same concentration in PBS.
-
Incubate both samples at 37°C.
-
-
Time Points: Collect aliquots from both the plasma and PBS samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).[17]
-
Analysis:
-
Analyze the collected aliquots by SDS-PAGE to visually assess the integrity of the conjugate over time.
-
For a more quantitative analysis, use size-exclusion chromatography (SEC-HPLC) to monitor the percentage of intact conjugate remaining at each time point.[8]
-
Protocol 3: Measurement of Conjugate Solubility
This protocol describes a method to quantify the solubility enhancement provided by the PEG linker.
Materials:
-
Lyophilized unconjugated protein
-
Lyophilized bioconjugate
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a series of saturated solutions by adding increasing amounts of the lyophilized unconjugated protein and the bioconjugate to separate microcentrifuge tubes containing a fixed volume of the aqueous buffer.
-
-
Equilibration: Gently agitate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet any undissolved solid.
-
Quantification:
-
Carefully collect the supernatant from each tube.
-
Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm or by using a protein concentration assay (e.g., BCA assay).
-
-
Solubility Determination: The highest concentration measured before precipitation is considered the solubility of the protein or conjugate under those conditions.[27]
Visualizing the Conjugation Process and its Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a key signaling pathway where these linkers are employed and the experimental workflow for bioconjugation.
Caption: Workflow for the two-step EDC/NHS conjugation of this compound to a protein.
Caption: Generalized signaling pathway for the targeted delivery of an Antibody-Drug Conjugate (ADC).
Conclusion
The selection of a heterobifunctional PEG linker is a critical decision that profoundly impacts the characteristics and performance of a bioconjugate. This compound offers a compelling profile, particularly for applications where high water solubility and the prevention of aggregation are paramount. The presence of the sulfonic acid group provides a distinct advantage in enhancing the hydrophilicity of the final conjugate.
In comparison, NHS-PEG-Maleimide linkers provide a robust and widely used method for conjugating amines and thiols, though the stability of the resulting thioether bond can be a concern. SMCC offers improved thioether bond stability due to its cyclic structure but at the cost of reduced hydrophilicity.
Ultimately, the optimal linker choice will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the conjugate, and the required physicochemical properties of the final product. The experimental protocols provided in this guide offer a starting point for the successful implementation and evaluation of these powerful bioconjugation reagents.
References
- 1. enovatia.com [enovatia.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. biorxiv.org [biorxiv.org]
- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. labinsights.nl [labinsights.nl]
- 21. The Effect of Sulphanilic Acid on Protein Stabilization and Folding [eureka.patsnap.com]
- 22. Sulfated and sulfonated polymers are able to solubilize efficiently the protein aggregates of different nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 26. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 27. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of Carboxy-PEG4-sulfonic acid in ADC Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the overall stability of the ADC. This guide provides a comprehensive comparison of the performance of Carboxy-PEG4-sulfonic acid, a hydrophilic linker, against other common linker classes in ADC stability studies. By presenting experimental data and detailed methodologies, this guide aims to equip researchers with the necessary information to make informed decisions in ADC design and development.
The Impact of Linker Hydrophilicity on ADC Stability
The conjugation of hydrophobic payloads to antibodies can often lead to issues such as aggregation, reduced solubility, and poor pharmacokinetic profiles.[1] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) and charged moieties like sulfonic acid, are employed to mitigate these challenges.[2][3] this compound is a prime example of a linker designed to enhance the hydrophilicity of ADCs.
The key advantages of using hydrophilic linkers like this compound include:
-
Enhanced Solubility and Reduced Aggregation: The PEG component increases the hydrodynamic radius of the ADC and creates a hydration shell, which helps to prevent the aggregation often seen with hydrophobic drug-linker combinations.[4]
-
Improved Pharmacokinetics: Increased hydrophilicity can lead to longer circulation half-life and reduced clearance of the ADC, thereby increasing its exposure to the tumor.[1]
-
Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of more drug molecules per antibody without compromising stability.[1]
Comparative Stability Data
While direct head-to-head quantitative data for this compound against all other linker types is limited in publicly available literature, the performance of hydrophilic and PEGylated linkers provides a strong indication of its expected advantages. The following tables summarize findings from various studies on different linker types, offering a comparative perspective.
Table 1: Comparison of Plasma Stability for Different Linker Chemistries
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Potential Disadvantages |
| Hydrophilic (e.g., PEG, Sulfonate) | Varies (often non-cleavable or enzyme-cleavable) | Generally High | Improved solubility, reduced aggregation, favorable pharmacokinetics.[1] | Can sometimes alter the overall potency of the ADC depending on the payload and target. |
| SMCC (Thioether) | Non-cleavable | High | High stability in circulation. | Relies on lysosomal degradation of the antibody for payload release, which can be slow. |
| Val-Cit (Dipeptide) | Enzyme-cleavable (Cathepsin B) | High in human plasma | Specific cleavage in the tumor microenvironment. | Can be less stable in rodent plasma due to carboxylesterases. |
| Hydrazone | pH-sensitive | Moderate | Cleavage in the acidic environment of endosomes and lysosomes. | Can be unstable at physiological pH, leading to premature drug release. |
| Disulfide | Redox-sensitive | Moderate | Cleavage in the reducing environment of the cell. | Potential for premature cleavage in the bloodstream. |
Table 2: Quantitative Data on ADC Stability with Hydrophilic Linkers
| ADC Construct | Linker Type | Stability Assay | Key Findings |
| Trastuzumab-MMAE | Hydrophilic auristatin glycoside payload | Size-Exclusion Chromatography (SEC) | DAR 8 ADC with hydrophilic payload showed only 2% aggregation after 2 days at 40°C, compared to >95% aggregation for a standard hydrophobic linker ADC.[4] |
| Anti-CD30-MMAE | Pyrophosphate diester (hydrophilic) | In vitro plasma stability | Showed extremely high stability over 7 days in both mouse and human plasma.[2] |
| Trastuzumab-DM1 | Pendant PEG12 | Thermal Stress Study | Amide-coupled ADCs with pendant PEG linkers showed improved thermal stability compared to those with linear PEG linkers.[5] |
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical and clinical development. Below are detailed methodologies for key stability-indicating assays.
Plasma Stability Assessment
1. ELISA-based Quantification of Intact ADC
This method measures the concentration of ADC that remains fully conjugated with its payload over time in a plasma matrix.
-
Materials: 96-well ELISA plates, capture antibody (anti-human IgG), detection antibody (anti-drug), HRP-conjugated secondary antibody, TMB substrate, stop solution, wash buffer (PBS with 0.05% Tween 20), and plasma from the relevant species (human, mouse, rat).
-
Protocol:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.[6]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[6]
-
Sample Incubation: Incubate the ADC in plasma at 37°C. At various time points, collect aliquots and dilute them in blocking buffer. Add the diluted samples to the coated wells and incubate for 90 minutes at 37°C.[6]
-
Detection: Wash the plate and add the anti-drug detection antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the plate and add the HRP-conjugated secondary antibody. After another incubation and wash, add the TMB substrate and allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of intact ADC.
-
2. LC-MS/MS-based Quantification of Free Payload and Intact ADC
This method provides a more detailed analysis of ADC stability by quantifying the amount of released payload and the distribution of different drug-to-antibody ratio (DAR) species over time.[7][8][9]
-
Materials: ADC incubated in plasma, protein precipitation solvent (e.g., acetonitrile), immunocapture beads (e.g., Protein A), digestion enzyme (e.g., papain or IdeS), DTT, LC-MS/MS system.
-
Protocol for Free Payload Quantification:
-
Sample Preparation: At various time points, precipitate the plasma proteins from the incubated ADC sample using a cold organic solvent.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the free payload by LC-MS/MS.
-
-
Protocol for Intact ADC (DAR Profiling):
-
Immunocapture: Capture the ADC from the plasma samples using antibody-specific affinity beads.[8]
-
Elution and Digestion: Elute the captured ADC and, if necessary, digest it into smaller fragments (e.g., using IdeS to separate the F(ab')2 and Fc fragments).
-
Reduction: Reduce the disulfide bonds using DTT to separate the light and heavy chains.
-
Analysis: Analyze the resulting fragments by LC-MS to determine the DAR distribution and monitor its change over time.
-
Thermal Stability Assessment
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal stability of an ADC by measuring the heat required to unfold the protein as the temperature is increased.[10]
-
Materials: ADC sample, formulation buffer, DSC instrument.
-
Protocol:
-
Sample Preparation: Prepare the ADC sample and a matching buffer reference.
-
DSC Analysis: Load the sample and reference into the DSC cells. Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 20-100°C).
-
Data Analysis: The instrument measures the differential heat flow between the sample and the reference. The resulting thermogram shows one or more endothermic peaks, with the peak maximum (Tm) representing the melting temperature of a specific domain of the antibody. A higher Tm indicates greater thermal stability.[11]
-
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for ADC stability assessment.
Conclusion
The choice of linker is a critical design parameter in the development of stable and effective antibody-drug conjugates. Hydrophilic linkers, such as this compound, offer significant advantages in overcoming the challenges associated with hydrophobic payloads. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, these linkers contribute to a wider therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of linkers to advance the development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 10. Biophysical Characterization of Antibody Drug Conjugates Using DSC - TA Instruments [tainstruments.com]
- 11. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]
The Strategic Advantage of Sulfonated PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's success. Its composition, length, and physicochemical properties profoundly influence the efficacy, selectivity, and drug-like attributes of the final molecule.
This guide provides an in-depth comparison of Carboxy-PEG4-sulfonic acid, a novel polyethylene glycol (PEG)-based linker, with more conventional linker classes such as standard PEGs, alkyl chains, and those installed via click chemistry. We will explore the theoretical and experimentally-supported advantages of incorporating a negatively charged sulfonic acid group into a flexible PEG linker and provide detailed experimental protocols for evaluating PROTAC performance.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
A PROTAC's function is predicated on its ability to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule can then dissociate and engage in further catalytic cycles of degradation.
A Comparative Guide to the Analysis of Carboxy-PEG4-sulfonic acid: NMR vs. Alternatives
For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate and reliable analytical methods are paramount for characterization, quality control, and stability testing. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques—High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gel Permeation Chromatography (GPC)—for the analysis of Carboxy-PEG4-sulfonic acid.
Performance Comparison
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or molecular weight distribution.
| Feature | NMR Spectroscopy | HPLC-CAD | GPC/SEC |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates compounds based on their interaction with a stationary phase, followed by universal detection based on charged aerosol particles. | Separates molecules based on their hydrodynamic volume in solution. |
| Information Provided | Detailed molecular structure, functional group confirmation, purity assessment, and quantification. | Purity, quantification of both PEG and its conjugates, and separation of impurities. | Molecular weight distribution, average molecular weight, and presence of oligomers. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Requires mobile phase preparation and sample dissolution; may require derivatization for UV detection, but not for CAD. | Sample dissolution in the mobile phase. |
| Sensitivity | Generally lower sensitivity compared to HPLC-CAD. Detection limits are typically in the μg/mL to mg/mL range.[1][2] | High sensitivity, with detection limits often in the ng/mL range. | Moderate sensitivity, dependent on the detector used (e.g., RI, UV, light scattering). |
| Quantitative Accuracy | Excellent for quantification (qNMR) with an internal standard.[3] | Good for quantification, especially for non-chromophoric compounds like PEG.[4][5] | Provides relative quantification of molecular weight distribution. |
| Throughput | Lower throughput due to longer acquisition times for detailed spectra. | High throughput, suitable for routine analysis of multiple samples. | Moderate to high throughput. |
| Destructive | Non-destructive. | Destructive. | Destructive. |
| Strengths | Unambiguous structural confirmation. | Universal detection for non-volatile analytes, high sensitivity. | Ideal for determining polydispersity and molecular weight averages. |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures. | Does not provide structural information. | Limited resolution for small molecules with similar hydrodynamic volumes. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
NMR Spectroscopy
Objective: To obtain detailed structural information and quantify this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh accurately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
Expected ¹H NMR Signals for this compound: Based on the structure of this compound (HOOC-(CH₂)₂-O-(CH₂CH₂O)₃-CH₂CH₂-SO₃H) and data for similar PEG compounds, the following proton signals are expected[3][6]:
-
~3.6 ppm (multiplet): The repeating ethylene glycol units (-O-CH₂CH₂-O-). This will be the most intense signal.
-
~3.7-3.8 ppm (triplet): Methylene protons adjacent to the sulfonic acid group (-CH₂-SO₃H).
-
~3.5-3.6 ppm (triplet): Methylene protons adjacent to the ether oxygen of the carboxylic acid chain (-O-CH₂-CH₂-COOH).
-
~2.5 ppm (triplet): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).
-
It is important to note the presence of ¹³C satellites flanking the main PEG signal, which can be used for accurate quantification.[3]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Expected ¹³C NMR Signals for this compound:
-
~175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
~70 ppm: Carbons of the repeating ethylene glycol units (-O-CH₂CH₂-O-).
-
~60-70 ppm: Methylene carbons adjacent to the functional groups, which will have distinct chemical shifts.
HPLC-CAD
Objective: To determine the purity and concentration of this compound.
Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
CAD Settings: Evaporation temperature set to 35-45 °C, with nitrogen as the nebulizer gas.
Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the molecular weight and polydispersity of this compound.
Instrumentation: GPC/SEC system with a refractive index (RI) or light scattering detector.
Chromatographic Conditions:
-
Columns: A set of GPC columns suitable for the analysis of low molecular weight, water-soluble polymers.
-
Mobile Phase: An aqueous buffer, such as 0.1 M NaNO₃ or phosphate-buffered saline (PBS).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 50-100 µL.
Sample Preparation and Calibration:
-
Dissolve the this compound in the mobile phase to a concentration of 1-5 mg/mL.
-
Prepare a series of narrow polydispersity PEG standards covering a range of molecular weights for calibration.
-
Filter all samples and standards through a 0.45 µm filter.
Visualizing the Analytical Workflow
To better illustrate the processes involved in each analytical technique, the following diagrams have been generated using the DOT language.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for HPLC-CAD analysis of this compound.
Caption: Workflow for GPC/SEC analysis of this compound.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Carboxy-PEG4-sulfonic acid Labeling
An objective comparison of analytical techniques for determining the degree of labeling in bioconjugation.
In the realm of drug development and molecular research, the precise modification of proteins and other biomolecules with agents like Carboxy-PEG4-sulfonic acid is crucial. This process, known as PEGylation, can enhance the therapeutic properties of molecules, such as increasing their solubility and in vivo half-life. The "degree of labeling" (DOL), or the average number of PEG molecules conjugated to each biomolecule, is a critical quality attribute that dictates the efficacy and safety of the final product.[1] This guide provides a comparative overview of common analytical methods for determining the DOL when using this compound, complete with experimental protocols and data-driven insights.
This compound is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, such as the side chain of lysine residues or the N-terminus.[2][] This reaction forms a stable amide bond.[] Accurately quantifying the extent of this reaction is paramount for consistent production and reliable experimental outcomes.
Comparison of Analytical Methods for Determining Degree of Labeling
Several analytical techniques are available to quantify the degree of PEGylation, each with its own advantages and limitations. The choice of method often depends on the available equipment, the required precision, and the nature of the biomolecule being studied.[4]
| Method | Principle | Pros | Cons | Typical Application |
| MALDI-TOF Mass Spectrometry | Measures the mass difference between the unlabeled and labeled biomolecule. The mass shift corresponds to the number of attached PEG linkers.[4][5] | High accuracy and sensitivity. Provides direct measurement of DOL and can identify different labeled species.[6] | Requires access to a mass spectrometer. Can be affected by sample purity and heterogeneity of the PEG reagent.[6][7] | Precise characterization of purified conjugates, verification of labeling success. |
| UV-Vis Spectroscopy (TNBSA Assay) | Indirectly quantifies the DOL by measuring the number of remaining (unlabeled) primary amines after the conjugation reaction.[8][9] | Widely accessible equipment. Relatively simple and cost-effective. | Indirect measurement. Can be less precise and is susceptible to interference from other molecules that react with TNBSA.[10] | Rapid screening of conjugation efficiency, routine quality control. |
| HPLC-Based Methods | Separates the labeled biomolecule from the unlabeled one and from excess labeling reagent based on size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Reversed-Phase HPLC, RP-HPLC).[1][11] | Can provide information on the distribution of labeled species and purity of the sample. Can be coupled with other detectors (e.g., MS, CAD) for more detailed analysis.[7][11] | Method development can be time-consuming. Resolution may be challenging for small PEG linkers on large proteins.[11] | In-process monitoring of conjugation reactions, purification and analysis of final product. |
Experimental Protocols
Below are detailed protocols for two common methods for determining the DOL.
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for analyzing a protein labeled with this compound.
Materials:
-
PEGylated protein sample
-
Unlabeled protein control
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Pipettes and tips
Procedure:
-
Sample Preparation:
-
Desalt the PEGylated protein sample and the unlabeled control to remove any interfering salts or buffer components.
-
Dilute the samples to a final concentration of approximately 1-10 pmol/µL in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).
-
-
Sample Spotting:
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the protein sample (either the control or the PEGylated sample) to the matrix spot and mix by gently pipetting up and down.
-
Allow the spot to air-dry completely, allowing co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein from its mass spectrum.
-
Determine the average molecular weight of the PEGylated protein. The spectrum may show multiple peaks corresponding to different degrees of labeling.
-
Calculate the mass difference between the PEGylated and unlabeled protein.
-
The DOL is calculated by dividing the average mass increase by the molecular weight of the this compound linker.
Degree of Labeling (DOL) = (Mass of PEGylated Protein - Mass of Unlabeled Protein) / Mass of PEG Linker
-
TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Assay Protocol
This colorimetric assay quantifies the number of primary amines remaining after the PEGylation reaction. By comparing this to the number of primary amines in the unlabeled protein, the DOL can be determined.[8][9]
Materials:
-
PEGylated protein sample
-
Unlabeled protein control
-
TNBSA reagent: 0.01% (w/v) solution in Reaction Buffer (prepare fresh).[8][9]
-
A standard with a known concentration of primary amines (e.g., glycine or the unlabeled protein itself) for generating a standard curve.
-
96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 335 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the amine standard in the Reaction Buffer.
-
-
Sample Preparation:
-
Reaction:
-
Stopping the Reaction:
-
Measurement:
-
Measure the absorbance of each sample and standard at 335 nm.[8]
-
-
Calculation:
-
Plot the absorbance of the standards versus their known amine concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of free amines in both the unlabeled and PEGylated protein samples.
-
Calculate the DOL using the following formula:
Degree of Labeling (DOL) = (Moles of Free Amines in Unlabeled Protein - Moles of Free Amines in PEGylated Protein) / Moles of Protein
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for protein PEGylation and the principle of DOL determination by MALDI-TOF MS.
References
- 1. lcms.cz [lcms.cz]
- 2. broadpharm.com [broadpharm.com]
- 4. lbiosystems.co.kr [lbiosystems.co.kr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. journals.physiology.org [journals.physiology.org]
Comparative Study of Polyethylene Glycol (PEG) Linker Length on Conjugate Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how varying polyethylene glycol (PEG) linker lengths influence the properties of bioconjugates, such as antibody-drug conjugates (ADCs), peptides, and nanoparticles. The inclusion of PEG linkers is a widely adopted strategy in drug development to enhance the pharmacological and physicochemical characteristics of therapeutic agents.[1] The length of the PEG chain is a critical design parameter that can be optimized to improve a conjugate's therapeutic index.[1][2] This document summarizes key experimental data, outlines common methodologies, and presents a logical workflow for conducting such comparative studies.
Data Presentation: Impact of PEG Linker Length
The following tables compile quantitative data from multiple studies, illustrating the trade-offs associated with altering PEG linker length. These properties are often interdependent; for instance, a longer plasma half-life may come at the cost of reduced immediate cytotoxicity in vitro.[1]
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Conjugate Type | PEG Linker Length | Key PK Outcome | Reference |
|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Short vs. Long | Longer linkers increase the hydrodynamic radius, reducing renal clearance and extending plasma half-life.[1] | [1] |
| Affibody-Drug Conjugate | No PEG vs. 4 kDa vs. 10 kDa | Half-life extended by 2.5-fold (4 kDa) and 11.2-fold (10 kDa) compared to the non-PEGylated conjugate.[3][4] | [3][4] |
| DNA Polyplex | 2, 5, 10, 20, 30 kDa | Increasing PEG length generally leads to a longer circulatory half-life.[5] |[5] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate Type | PEG Linker Length | IC50 / Cytotoxicity Outcome | Reference |
|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Short vs. Long | A general trend shows that increasing PEG linker length can lead to a decrease in in vitro cytotoxicity.[1] | [1] |
| Affibody-Drug Conjugate | No PEG vs. 4 kDa vs. 10 kDa | Cytotoxicity was reduced by ~6.5-fold (4 kDa) and ~22.5-fold (10 kDa) compared to the non-PEGylated version.[3] |[3] |
Table 3: Effect of PEG Linker Length on Binding Affinity & Cellular Uptake
| Conjugate Type | PEG Linker Length | Binding Affinity / Uptake Outcome | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | 4 kDa, 10 kDa | Long PEG chains did not negatively affect the binding affinity of the conjugates to the HER2 receptor.[3] | [3] |
| Nanoparticles (cRGD ligand) | 2 kDa vs. 3.5 kDa vs. 5 kDa | Short PEG2k linkers combined with high ligand density synergistically increased nanoparticle uptake. Longer, flexible chains may cause ligand entanglement, reducing binding events.[6][7] | [6][7] |
| Antibody-Coated Nanocarriers | 2-3 kDa vs. 6-20 kDa | Shorter PEG linkers resulted in stronger interactions with dendritic cells compared to longer constructs.[8] | [8] |
| Folate-Linked Liposomes | 2 kDa, 5 kDa, 10 kDa | No significant difference in cellular uptake was observed in vitro between the different linker lengths.[9][10] |[9][10] |
Table 4: Effect of PEG Linker Length on In Vivo Efficacy
| Conjugate Type | PEG Linker Length | In Vivo Efficacy Outcome | Reference |
|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Short vs. Long | Longer plasma half-life associated with longer linkers can lead to greater tumor accumulation and improved in vivo efficacy.[1] | [1] |
| Affibody-Drug Conjugate | 4 kDa vs. 10 kDa | The 10 kDa PEG conjugate demonstrated the most significant tumor growth inhibition in an animal model, despite lower in vitro cytotoxicity.[3] | [3] |
| Folate-Linked Liposomes (Doxorubicin) | 2 kDa vs. 5 kDa vs. 10 kDa | Tumor accumulation increased with PEG linker length. The 10 kDa linker group showed a >40% greater reduction in tumor size compared to the 2k and 5k groups.[9][10] |[9][10] |
Experimental Workflow
The process of evaluating PEG linker length involves a systematic progression from synthesis and initial characterization to detailed in vitro and in vivo testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Carboxy-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Carboxy-PEG4-sulfonic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, proper personal protective equipment is the first line of defense against potential exposure. While polyethylene glycol (PEG) itself is generally considered to have low toxicity, the presence of carboxylic acid and sulfonic acid functional groups necessitates caution. Sulfonic acids can be corrosive and irritating to the skin, eyes, and respiratory system.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects eyes from splashes of the chemical. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the acidic functional groups. |
| Body Protection | Cotton or flame-resistant laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | N95 respirator (if dust or aerosols are generated) | Prevents inhalation of airborne particles that could cause respiratory irritation.[1][2] |
Operational Plan: Safe Handling and Use
A systematic approach to handling this compound minimizes risks and ensures the well-being of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Handle the solid compound carefully to avoid generating dust.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Do not eat, drink, or smoke in the laboratory.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Disposal Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Neutralization (for aqueous waste):
-
Before disposal, acidic waste solutions should be neutralized. This can be done by slowly adding a weak base (e.g., sodium bicarbonate solution) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Caution: Neutralization can be an exothermic reaction. Perform this step in a fume hood and with appropriate PPE.
-
-
Final Disposal:
-
Never dispose of this compound or its waste down the drain without prior neutralization and explicit permission from your institution's Environmental Health and Safety (EHS) office.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[5]
-
Arrange for the collection of hazardous waste by a licensed disposal contractor.[6]
-
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
